(3-Methylpyrrolidin-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQWHAZEJHQKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1630907-02-6 | |
| Record name | 3-Pyrrolidinemethanamine, 3-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00693512 | |
| Record name | 1-(3-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-93-0 | |
| Record name | 3-Pyrrolidinemethanamine, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
spectroscopic data for (3-Methylpyrrolidin-3-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of a Versatile Building Block
(3-Methylpyrrolidin-3-yl)methanamine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with a primary amine and a quaternary stereocenter, offers a unique three-dimensional architecture for designing novel therapeutic agents. Pyrrolidine-containing molecules are key components in a wide array of pharmaceuticals, from antiviral agents to central nervous system drugs.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various stages of the drug development pipeline.
Unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, a comprehensive spectroscopic analysis is not merely a quality control step but a fundamental requirement to ensure identity, purity, and stereochemical integrity. This guide provides a senior application scientist's perspective on the multi-faceted approach required to fully characterize this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will not only present the expected data but also delve into the causality behind the selection of specific experimental parameters and protocols, providing a framework for robust and reliable analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus. For (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unequivocal signal assignment.
Expertise in Action: The Critical Choice of Solvent
The choice of NMR solvent is the first and most critical decision. While deuterated chloroform (CDCl₃) is common, it is often unsuitable for amine hydrochloride salts due to poor solubility. Deuterated water (D₂O) would readily dissolve the sample, but at the cost of losing crucial information: the acidic N-H protons of the primary and tertiary ammonium ions would rapidly exchange with the deuterium in the solvent, rendering them invisible in the ¹H NMR spectrum.[3]
Therefore, the solvent of choice is deuterated dimethyl sulfoxide (DMSO-d₆) . Its high polarity effectively dissolves the hydrochloride salt, and its aprotic nature slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[4] This choice is a self-validating step; observing the N-H protons confirms both their presence and the suitability of the chosen solvent system.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protonation of both nitrogen atoms by HCl will cause a significant downfield shift for adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | Broad singlet | 3H | -NH₃⁺ | The three protons of the primary ammonium group are expected to be significantly deshielded and will likely appear as a very broad signal due to quadrupolar broadening and exchange. |
| ~ 3.0 - 3.5 | Multiplet | 4H | CH₂ -N-CH₂ (ring) | Protons on the pyrrolidine ring adjacent to the protonated tertiary nitrogen are shifted downfield. They will likely appear as complex multiplets due to coupling with each other. |
| ~ 2.9 - 3.1 | Singlet | 2H | -C-CH₂ -NH₃⁺ | The methylene protons adjacent to the primary ammonium group are deshielded. They are expected to be a singlet as there are no adjacent protons to couple with. |
| ~ 1.8 - 2.2 | Multiplet | 2H | -C-CH₂ -CH₂- (ring) | The methylene protons on the C4 position of the pyrrolidine ring. |
| ~ 1.2 - 1.4 | Singlet | 3H | -C-CH₃ | The methyl group protons are attached to a quaternary carbon and will therefore appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will confirm the carbon skeleton. Due to the lack of symmetry, all six carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in six distinct signals.[5]
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 55 - 60 | CH₂ | C2 & C5 (Pyrrolidine ring) |
| ~ 45 - 50 | CH₂ | -C H₂-NH₃⁺ |
| ~ 40 - 45 | Quaternary | C 3 (Pyrrolidine ring) |
| ~ 35 - 40 | CH₂ | C4 (Pyrrolidine ring) |
| ~ 20 - 25 | CH₃ | -C H₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY spectrum to establish ¹H-¹H coupling correlations (e.g., between the pyrrolidine ring protons).
-
Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
Acquire an HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning the quaternary carbon.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. For a pre-charged, polar molecule like an amine hydrochloride, electrospray ionization (ESI) is the technique of choice.[6] It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula. The free base, (3-Methylpyrrolidin-3-yl)methanamine (C₆H₁₄N₂), has a monoisotopic mass of 114.1157 Da.[7] In positive-ion ESI-MS, the molecule will be detected as the protonated species, [M+H]⁺.
| Ion Species | Predicted m/z (monoisotopic) |
| [M+H]⁺ | 115.1230 |
| [M+Na]⁺ | 137.1049 |
Data predicted by computational tools.[7]
Tandem MS (MS/MS): Probing the Fragmentation Pathway
By selecting the [M+H]⁺ parent ion (m/z 115.12) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern serves as a structural fingerprint. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[8]
Predicted Fragmentation:
-
α-cleavage at the aminomethyl group: Loss of the CH₂NH₂ radical from the protonated ring nitrogen could lead to a fragment.
-
Ring-opening pathways: Cleavage of the pyrrolidine ring can lead to a cascade of smaller fragments.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Infusion: Directly infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to observe the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion at m/z 115.12. Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Visualization: Predicted ESI-MS/MS Fragmentation
Caption: Predicted major fragmentation pathways in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, the IR spectrum will be dominated by absorptions from the N-H and C-H bonds.
Expertise in Action: Sample Preparation and Key Features
As a solid powder, the compound is best analyzed using Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) pellet.[9][10] ATR is often preferred for its simplicity and speed, requiring no sample destruction.
The most characteristic feature will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This is indicative of the N-H stretching vibrations of the primary (-NH₃⁺) and tertiary (>NH⁺-) ammonium hydrochloride groups. This broadness is a result of extensive hydrogen bonding in the solid state.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (very broad) | N-H stretch | R-NH₃⁺ and R₂-NH⁺- (Ammonium salt) |
| 2980 - 2850 | C-H stretch | Aliphatic CH₃ and CH₂ groups |
| ~ 1600 - 1500 | N-H bend | Primary amine salt (asymmetric and symmetric) |
| ~ 1470 - 1430 | C-H bend | CH₂ and CH₃ scissoring/bending |
| ~ 1100 - 1000 | C-N stretch | Aliphatic amine |
Experimental Protocol: FTIR-ATR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (3-Methylpyrrolidin-3-yl)methanamine hydrochloride powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Integrated Analysis: A Triad of Confirmation
While each spectroscopic technique provides valuable data, their true power lies in their combined interpretation. The structural hypothesis is only confirmed when all data points converge.
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. technologynetworks.com [technologynetworks.com]
- 7. PubChemLite - (3-methylpyrrolidin-3-yl)methanamine dihydrochloride (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
Technical Analysis Guide: Mass Spectrometry of (3-Methylpyrrolidin-3-yl)methanamine HCl
Topic: Mass Spectrometry of (3-Methylpyrrolidin-3-yl)methanamine HCl Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists
Executive Summary
(3-Methylpyrrolidin-3-yl)methanamine HCl (CAS: 1158756-66-9) is a high-value, spiro-like diamine building block used in fragment-based drug discovery to introduce quaternary carbon centers and solubility-enhancing amine motifs. Its analysis presents two distinct challenges: retention of a small, highly polar dication and structural elucidation of a low-molecular-weight (LMW) species where fragmentation can be promiscuous.
This guide provides a validated analytical framework, shifting from traditional C18 methodologies to HILIC-ESI-MS/MS, and details the mechanistic fragmentation pathways required for structural confirmation.
Part 1: Molecular Identity & Physicochemical Context[1]
Before initiating analysis, the ionization behavior must be predicted based on the intrinsic properties of the free base versus the salt form.
Physicochemical Properties
| Property | Value | Analytical Implication |
| Formula (Free Base) | C₆H₁₄N₂ | Nitrogen Rule applies: Even nominal mass. |
| MW (Free Base) | 114.19 g/mol | Low mass region; requires careful solvent background subtraction. |
| Monoisotopic Mass | 114.1157 Da | Target for High-Res MS (HRMS). |
| [M+H]⁺ | 115.1230 m/z | Primary precursor ion in ESI(+). |
| Salt Form | HCl (Hydrochloride) | Cl⁻ ions can cause suppression or form [M+Cl]⁻ adducts in negative mode. |
| Basicity | Diamine (Secondary & Primary) | Doubly charged species [M+2H]²⁺ (m/z ~58) may appear at low pH. |
The "Salt" Factor in MS
While the compound is supplied as an HCl salt, mass spectrometry detects the ionized free base.
-
Protocol: Do not inject high concentrations of the raw salt directly if using low-flow ESI, as Cl⁻ can cause arc discharge or signal suppression.
-
Mitigation: Dilute samples in 50:50 Acetonitrile:Water with 0.1% Formic Acid to displace the chloride counter-ion and promote the formate salt, which is volatile.
Part 2: Chromatographic Strategy (The "Trustworthiness" Pillar)
Critical Insight: Standard Reversed-Phase (C18) chromatography is unsuitable for this analyte. Due to the high polarity of the diamine and the small hydrophobic surface area, (3-Methylpyrrolidin-3-yl)methanamine will elute in the void volume (dead time), leading to ion suppression from salts and unretained matrix components.
Recommended Protocol: HILIC-ESI-MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for retaining this polar small molecule.
System Suitability Parameters
-
Column: Amide-functionalized silica (e.g., BEH Amide or TSKgel Amide-80).
-
Why: The amide phase interacts with the protonated amines via hydrogen bonding, providing superior peak shape compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Why: Low pH ensures full protonation of both amines; ammonium formate buffers the ionization.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Start: 90% B (High organic loads sample onto column).
-
End: 50% B over 5 minutes.
-
Note: Unlike C18, HILIC elutes with decreasing organic content.
-
Workflow Visualization
Figure 1: Analytical workflow ensuring retention of polar diamines and removal of chloride interference.
Part 3: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation of (3-Methylpyrrolidin-3-yl)methanamine requires applying the principles of
The Precursor: m/z 115.12
In ESI positive mode, the protonation likely occurs on the more accessible primary amine (the methanamine tail) or the ring nitrogen. The charge is mobile, allowing for multiple fragmentation pathways.
Primary Fragmentation Pathways
-
Loss of Ammonia (
m = -17 Da) m/z 98.09 -
-Cleavage of the Side Chain (
m = -30 Da) m/z 85.08 -
Ring Opening / Ethylene Loss (
m = -28 Da) m/z 87.09
Fragmentation Pathway Diagram
Figure 2: Predicted MS/MS fragmentation tree for (3-Methylpyrrolidin-3-yl)methanamine.
Part 4: Impurity Profiling & Quality Control
When analyzing this compound as a raw material, specific synthetic impurities are common.
| Impurity Type | Likely Structure | Mass Shift | Detection Strategy |
| Dimerization | Amine coupling during synthesis | [2M+H]⁺ ~229 m/z | Check for m/z 229. If present, use lower cone voltage to distinguish from source-induced dimers. |
| Des-methyl | (Pyrrolidin-3-yl)methanamine | [M-14+H]⁺ 101 m/z | Look for 101 m/z. Indicates incomplete methylation or wrong starting material. |
| Over-alkylation | N-methylated side products | [M+14+H]⁺ 129 m/z | Common if reductive amination was used in synthesis. |
Part 5: References & Authoritative Grounding
-
Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
Context: Validates the requirement for HILIC over C18 for small polar amines.
-
-
Davidson, J. T., et al. (2020).[4] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones... International Journal of Mass Spectrometry.[4] Link
-
Context: Provides mechanistic grounding for pyrrolidine ring fragmentation and neutral losses in ESI-MS/MS.
-
-
Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Link
-
Context: Establishes the protocol for Amide columns in metabolomics and small molecule analysis.
-
-
PubChem. (2025).[5] Compound Summary: (3-Methylpyrrolidin-3-yl)methanamine. Link
-
Context: Verification of physicochemical properties and exact mass data.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. poseidon-scientific.com [poseidon-scientific.com]
- 3. agilent.com [agilent.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice [nij.ojp.gov]
The Pyrrolidine Advantage: Advanced Strategies in Scaffold Design and Stereoselective Synthesis
Executive Summary & Strategic Rationale
The pyrrolidine ring is not merely a structural linker; it is a privileged scaffold in modern drug discovery. Characterized by a saturated five-membered nitrogen heterocycle, pyrrolidines offer a unique balance of conformational restriction and physicochemical solubility that planar aromatic systems cannot match.
From a strategic perspective, the shift toward higher fraction of sp3-hybridized carbons (
Key Pharmacological Drivers
-
Conformational Locking: Pyrrolidines reduce the entropic penalty of binding by pre-organizing substituents (e.g., the proline mimicry in ACE inhibitors like Captopril or DPP-4 inhibitors like Saxagliptin).
-
Metabolic Stability: Unlike their four-membered (azetidine) or three-membered (aziridine) counterparts, pyrrolidines possess optimal ring strain—reactive enough for functionalization but stable against non-specific hydrolysis.
Synthetic Methodologies: The [3+2] Cycloaddition Standard
While reductive amination and nucleophilic substitution are common, they often fail to generate high degrees of molecular complexity in a single step. The industry standard for generating highly substituted, stereochemically dense pyrrolidines is the 1,3-Dipolar Cycloaddition of Azomethine Ylides .
Mechanistic Causality
The reaction involves the interaction of a dipole (azomethine ylide) with a dipolarophile (alkene/alkyne). The causality of stereoselectivity here is dictated by the Endo/Exo transition state energy difference .
-
The Dipole: Generated in situ from imino esters (derived from amino acids and aldehydes).
-
The Catalyst: Chiral Lewis Acids (Ag(I) or Cu(I)) coordinate with the dipole, raising the HOMO energy and facilitating orbital overlap with the dipolarophile.
-
The Outcome: Up to four contiguous stereocenters created in a single operation.
Visualization: The [3+2] Reaction Pathway
The following diagram illustrates the catalytic cycle and the critical transition state selection.
Figure 1: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Detailed Experimental Protocol: Ag(I)-Catalyzed Asymmetric Synthesis
This protocol describes the synthesis of a 2,3,4,5-tetrasubstituted pyrrolidine. This system is self-validating: the formation of the precipitate in step 2 confirms complexation, and the diastereomeric ratio (dr) is verifiable via crude NMR.
Materials
-
Substrate: Glycine methyl ester hydrochloride (1.0 equiv), Benzaldehyde (1.0 equiv).
-
Dipolarophile: N-Phenylmaleimide (1.1 equiv).
-
Catalyst System: AgOAc (3 mol%), Chiral Phosphoramidite Ligand (3.3 mol%).
-
Base: Triethylamine (TEA) (1.2 equiv).
-
Solvent: DCM (Anhydrous).
Step-by-Step Methodology
-
Imine Formation (Pre-Validation):
-
Dissolve glycine methyl ester HCl and benzaldehyde in DCM. Add TEA dropwise.
-
Stir for 4 hours at RT. Wash with water, dry over MgSO4, and concentrate.
-
Checkpoint: Verify imine formation via 1H NMR (Look for singlet ~8.3 ppm).
-
-
Catalyst Complexation:
-
In a flame-dried flask under Argon, add AgOAc and the Chiral Ligand to anhydrous DCM.
-
Stir for 30 minutes.
-
Observation: The solution should turn slightly cloudy or change color, indicating the formation of the active chiral Lewis Acid complex.
-
-
Cycloaddition (The Critical Step):
-
Add the Imine (from Step 1) to the catalyst mixture. Cool to -20°C to enhance enantioselectivity.
-
Add TEA (1.1 equiv) to generate the ylide in situ.
-
Add N-Phenylmaleimide (dipolarophile) slowly.
-
Stir at -20°C for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the mixture through a pad of Celite (removes Ag salts).
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Data Interpretation & Validation Standards
| Parameter | Acceptable Range | Validation Method |
| Yield | > 85% | Gravimetric analysis after chromatography. |
| Endo:Exo Ratio | > 20:1 | 1H NMR (Integration of benzylic protons). |
| Enantiomeric Excess (ee) | > 95% | Chiral HPLC (e.g., Chiralpak AD-H column). |
Modern Frontiers: Photoredox C-H Functionalization
While cycloaddition builds the ring, modern drug discovery often requires functionalizing existing pyrrolidine scaffolds (e.g., Proline derivatives). Photoredox catalysis allows for the direct
Mechanism: This relies on the oxidation of the pyrrolidine nitrogen to a radical cation, followed by deprotonation to an
Figure 2: Simplified workflow for Photoredox
References
-
The "Privileged Scaffold" Concept in Drug Discovery
- Source: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.
- Context: Defines why pyrrolidines are statistically overrepresented in active pharmaceutical ingredients.
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
- Source: Stanley, L. M., & Sibi, M. P. "Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions." Chemical Reviews.
- Context: The authoritative review on the mechanism and scope of the [3+2] cycloaddition protocol described in Section 3.
-
Photoredox Activ
- Source: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.
- Context: Foundational text for the photoredox mechanism described in Section 4.
-
Recent FDA Approvals: Velp
- Source: Mogali, A., et al. "Velpatasvir: A Novel HCV NS5A Inhibitor." Journal of Medicinal Chemistry.
- Context: Illustrates a real-world application of a complex bis-pyrrolidine scaffold in antiviral therapy.
Methodological & Application
The Versatile Building Block: (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride in Modern Synthesis
Introduction: Unlocking New Chemical Space with a Unique Scaffold
In the landscape of contemporary drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. (3-Methylpyrrolidin-3-yl)methanamine hydrochloride has emerged as a particularly valuable scaffold due to its unique structural features: a chiral quaternary center, a primary amine for versatile derivatization, and a pyrrolidine ring, a privileged motif in medicinal chemistry. The pyrrolidine ring is a common feature in numerous FDA-approved drugs, highlighting its importance in molecular design.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block, with a focus on its utility in the preparation of biologically active molecules, particularly kinase inhibitors.
The hydrochloride salt form of (3-Methylpyrrolidin-3-yl)methanamine enhances its stability and solubility in various solvents, making it a convenient starting material for a wide range of chemical transformations. This guide will detail a robust synthetic protocol for its preparation and showcase its application in the synthesis of a key intermediate for potent kinase inhibitors, thereby providing a comprehensive resource for its effective utilization in research and development.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H15ClN2 | PubChem |
| Molecular Weight | 150.65 g/mol | PubChem |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure |
| Storage | Store in a cool, dry place away from moisture | Standard practice for amine hydrochlorides |
Safety Precautions: As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (3-Methylpyrrolidin-3-yl)methanamine hydrochloride. Work should be conducted in a well-ventilated fume hood.
Synthetic Protocol: A Reliable Pathway to (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride
The synthesis of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride is most efficiently achieved through a two-step process starting from a readily available precursor, tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. This process involves the reduction of the nitrile to a primary amine, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.
Workflow for the Synthesis of (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride
Caption: Synthetic route from the nitrile precursor to the final hydrochloride salt.
Step 1: Synthesis of tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
This initial step focuses on the catalytic hydrogenation of the nitrile group to the corresponding primary amine. Raney® Nickel is a highly effective catalyst for this transformation due to its high surface area and adsorbed hydrogen.[2]
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water, ~0.5 g) with anhydrous ethanol (3 x 20 mL) to remove water. Caution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.[3]
-
Reaction Setup: To a solution of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (5.0 g, 22.3 mmol) in anhydrous methanol (100 mL) in a hydrogenation vessel, add the washed Raney® Nickel catalyst under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate as a crude oil, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Raney® Nickel | High activity for nitrile reduction. |
| Solvent | Anhydrous Methanol | Good solvent for the substrate and does not interfere with the reaction. |
| Hydrogen Pressure | 50 psi | Sufficient pressure for efficient reduction at room temperature. |
| Temperature | Room Temperature | Mild conditions that minimize side reactions. |
Step 2: Synthesis of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride
The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.
Protocol:
-
Reaction Setup: Dissolve the crude tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (from Step 1, ~22.3 mmol) in 1,4-dioxane (50 mL).
-
Deprotection: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise at 0 °C.
-
Precipitation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of the hydrochloride salt will form.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether (3 x 30 mL), and dry under vacuum to afford (3-Methylpyrrolidin-3-yl)methanamine hydrochloride as a white solid.
Application in Synthesis: A Building Block for Kinase Inhibitors
(3-Methylpyrrolidin-3-yl)methanamine hydrochloride is an excellent building block for the synthesis of kinase inhibitors, many of which feature a substituted pyrimidine core. The primary amine of the building block can act as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with a suitably activated chloropyrimidine.
Logical Flow of Kinase Inhibitor Synthesis
Caption: General scheme for the reaction of the building block with a dichloropyrimidine core.
Protocol: Synthesis of a Substituted Pyrimidine Intermediate
This protocol details the reaction of (3-Methylpyrrolidin-3-yl)methanamine with 2,4-dichloro-5-methoxypyrimidine, a common core in PI3K/mTOR inhibitors.[4][5]
Protocol:
-
Reaction Setup: To a solution of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride (1.0 g, 6.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add N,N-diisopropylethylamine (DIPEA, 3.4 mL, 19.8 mmol) and stir at room temperature for 15 minutes to generate the free amine in situ.
-
Addition of Pyrimidine: Add a solution of 2,4-dichloro-5-methoxypyrimidine (1.18 g, 6.6 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine intermediate.
| Parameter | Condition | Rationale |
| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride and facilitate the reaction. |
| Solvent | DMF | A polar aprotic solvent that is suitable for SNAr reactions. |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
Conclusion: A Gateway to Novel Molecular Architectures
(3-Methylpyrrolidin-3-yl)methanamine hydrochloride is a valuable and versatile building block that provides a gateway to a wide range of complex molecular architectures. Its unique structural features make it an ideal starting material for the synthesis of novel compounds in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols detailed in this application note offer a reliable and efficient pathway for the synthesis of this building block and its subsequent application in the construction of key intermediates for drug discovery programs. By leveraging the reactivity of its primary amine and the conformational constraints of the pyrrolidine ring, researchers can confidently incorporate this scaffold to explore new chemical space and advance the development of innovative therapeutics.
References
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. [Link]
- (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
- (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
-
3-Methylpyrrolidine hydrochloride. PubChem. (n.d.). [Link]
- (2021). Preparation method of 1-methyl-3-pyrrolidinol.
-
O. I. Zavarzin, A. V. Karchava, & M. A. Yurovskaya. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4968. [Link]
-
(1-Methylpyrrolidin-3-yl)methanamine. PubChem. (n.d.). [Link]
-
[(3R)-1-benzylpyrrolidin-3-yl]methanamine. PubChem. (n.d.). [Link]
-
Drug Discovery Chemistry. (2025). [Link]
-
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine. PubChem. (n.d.). [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. (2023). [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. (2011). [Link]
-
Raney nickel reductions. Journal of Scientific & Industrial Research. (1950). [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
Sources
using (3-Methylpyrrolidin-3-yl)methanamine HCl in drug discovery
Application Note: Strategic Utilization of (3-Methylpyrrolidin-3-yl)methanamine HCl in Medicinal Chemistry
Introduction: The 3D Advantage
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates. This concept, known as "Escape from Flatland" (Lovering et al., 2009), emphasizes increasing the fraction of
(3-Methylpyrrolidin-3-yl)methanamine HCl represents a high-value "privileged structure" in this domain. It features a quaternary carbon at the 3-position, which provides two critical advantages:
-
Conformational Restriction: The gem-disubstitution (methyl and aminomethyl) locks the pyrrolidine ring into specific puckering conformations, reducing the entropic penalty upon binding to a protein target.
-
Vector Diversity: It offers two distinct nitrogen attachment points—an exocyclic primary amine and an endocyclic secondary amine—allowing for the construction of bitopic ligands or fragment growing in orthogonal vectors.
This guide provides validated protocols for handling, differentiating, and utilizing this building block in high-throughput synthesis.
Technical Specifications & Handling
Compound Profile:
-
IUPAC Name: 1-(3-methylpyrrolidin-3-yl)methanamine dihydrochloride
-
Core Scaffold: Pyrrolidine
-
Key Feature: C3-Quaternary Center
-
Salt Form: Typically supplied as
or salt.
| Property | Value (Approx.) | Implication for Protocol |
| Molecular Weight | ~187.11 (as 2HCl) | Adjust stoichiometry carefully; salt weight is significant. |
| Hygroscopicity | High | Weigh quickly; store in desiccator. |
| pKa (Ring NH) | ~10.5 | Highly basic; requires strong base to depotonate. |
| pKa (Exocyclic | ~9.5 | Slightly less basic than ring NH, but more nucleophilic due to sterics. |
| Solubility | Water, DMSO, MeOH | Poor solubility in DCM/EtOAc until free-based. |
Handling Protocol: The HCl salt is acidic and hygroscopic. For reactions in organic solvents (DCM, DMF), in situ neutralization is preferred over isolating the free base, which can be volatile and unstable (prone to air oxidation or polymerization).
-
Standard Base: Use DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv) to fully neutralize the salt and scavenge protons during coupling.
Protocol 1: Regioselective Functionalization
The core challenge with this molecule is differentiating the primary exocyclic amine from the secondary endocyclic amine .
-
Steric Environment: The Ring NH is adjacent to the quaternary C3 center, making it sterically hindered. The exocyclic
is less hindered. -
Reactivity Rule: Under kinetic control (low temp, stoichiometric reagent), electrophiles (acid chlorides, isocyanates) will preferentially react with the exocyclic primary amine .
Workflow: Selective N-Acylation of the Primary Amine
Objective: Selectively cap the side chain amine while leaving the ring amine free for subsequent library generation.
Materials:
-
(3-Methylpyrrolidin-3-yl)methanamine 2HCl (1.0 equiv)
-
Acid Chloride (
) or Anhydride (1.0 equiv) -
Triethylamine (
) (3.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Suspension: Suspend the diamine salt (1 mmol) in anhydrous DCM (
) at under nitrogen. -
Neutralization: Add
(3.5 mmol) dropwise. The suspension should clarify as the free base forms. -
Controlled Addition: Dissolve the electrophile (1.0 mmol, strictly stoichiometric) in DCM (
). Add this solution dropwise over 30 minutes at .-
Note: Rapid addition leads to bis-acylation.
-
-
Reaction: Stir at
for 1 hour. Monitor by LCMS.-
Target Mass:
. -
By-product: Bis-acylated species (minimize by keeping temp low).
-
-
Workup: Dilute with DCM, wash with saturated
. Dry organic layer over . -
Purification: If bis-acylation is
, use crude in next step. Otherwise, purify via flash chromatography (MeOH/DCM gradient).
Protocol 2: Orthogonal Protection Strategy
For library synthesis where the ring nitrogen must be derivatized first, you must protect the side chain.
Strategy: Use a Boc-ON or Boc-OSu reagent. Due to the steric bulk of the quaternary center, the secondary ring amine reacts much slower than the primary amine.
Diagram: Orthogonal Differentiation Logic
Caption: Kinetic and steric differentiation pathways for 3,3-disubstituted pyrrolidine diamines.
Application: Parallel Library Synthesis (Reductive Amination)
This protocol is ideal for generating a library of N-alkylated derivatives at the secondary amine position (assuming the primary amine is already capped/protected).
Reagents:
-
Scaffold: N-Boc-protected (sidechain) derivative (from Protocol 2).
-
Aldehydes: Diverse set (Aryl/Alkyl).
-
Reductant:
(Sodium triacetoxyborohydride). -
Solvent: DCE (1,2-Dichloroethane).
Protocol:
-
Preparation: Dissolve the scaffold (
) in DCE ( ) in a 2-dram vial. -
Imine Formation: Add Aldehyde (
, 1.2 equiv). If the scaffold is a salt, add TEA. Stir for 30 mins at RT. -
Reduction: Add
( , 2.0 equiv).-
Tip: For unreactive ketones, add acetic acid (
) to catalyze iminium formation.
-
-
Incubation: Shake/Stir at RT for 16 hours.
-
Quench: Add
. Extract with DCM ( ). -
Deprotection (Optional): If the side chain was Boc-protected, treat the organic extract (after drying) with
in Dioxane to reveal the primary amine.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing Seven C(sp3)-Rich Scaffolds. ACS Medicinal Chemistry Letters, 5(9), 1007–1012. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual 3D Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Context on quaternary center synthesis). Link
experimental protocol for using (3-Methylpyrrolidin-3-yl)methanamine
Topic: Experimental Protocol for Using (3-Methylpyrrolidin-3-yl)methanamine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists
Protocol for (3-Methylpyrrolidin-3-yl)methanamine in Library Synthesis
Introduction: Escaping Flatland
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
(3-Methylpyrrolidin-3-yl)methanamine (CAS: 135324-90-2 / HCl salt form) represents a "privileged scaffold" in this context. It introduces a quaternary carbon center at the 3-position of the pyrrolidine ring, disrupting planarity while providing two distinct amine handles for orthogonal functionalization.
Key Chemical Attributes:
-
Quaternary Center: The C3-methyl group forces the pyrrolidine ring into a specific conformation (envelope puckering), providing rigid vector alignment for substituents.
-
Neopentyl Primary Amine: The exocyclic amine (
) is in a neopentyl position (adjacent to a quaternary carbon). This increases steric bulk, slightly attenuating nucleophilicity compared to linear alkyl amines, but significantly improving metabolic stability against oxidative deamination. -
Secondary Ring Amine: The pyrrolidine nitrogen offers a complementary vector for scaffold attachment (e.g.,
or Buchwald coupling).
Chemical Properties & Handling[3]
| Property | Specification |
| IUPAC Name | (3-methylpyrrolidin-3-yl)methanamine |
| Molecular Formula | |
| Mol.[1][3][4][5] Weight | 114.19 g/mol (Free Base) |
| Physical State | Viscous oil (Free Base) / White solid (2HCl Salt) |
| Basicity (Est.) | Primary |
| Storage | Hygroscopic (Salt). Store at +4°C under inert atmosphere. |
| Hazards | Corrosive, Irritant. Handle in a fume hood. |
Handling the Dihydrochloride Salt:
This building block is most commonly supplied as the dihydrochloride salt (
-
Critical Step: For reactions requiring the free base (e.g., reductive amination), generate it in situ or freshly prepare it to avoid carbonate formation from atmospheric
.
Core Application 1: Orthogonal Differentiation Strategy
The central challenge with this diamine is differentiating the secondary ring amine from the primary exocyclic amine. While the primary amine is sterically hindered (neopentyl), the secondary amine is also hindered by the adjacent methyl group.
The "Boc-First" Strategy (Recommended): For maximum control, it is standard to purchase or prepare the 1-Boc protected derivative (tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate). This leaves the primary amine free for library synthesis.
Workflow Diagram: Scaffold Functionalization
Caption: Logical workflow for orthogonal differentiation of the diamine scaffold. Path A is the preferred entry point for library synthesis.
Experimental Protocols
Protocol A: Free-Basing and In-Situ Usage
Use this when the specific protected building block is unavailable.
-
Dissolution: Suspend 1.0 eq of (3-methylpyrrolidin-3-yl)methanamine
in Methanol ( ). -
Neutralization: Add 3.0 eq of MP-Carbonate resin (solid supported base) or 2.2 eq of Sodium Methoxide (
) solution.-
Why: Solid supported reagents allow simple filtration to remove salts.
generates which precipitates in cold MeOH.
-
-
Isolation: Stir for 1 hour. Filter. Concentrate the filtrate immediately to avoid
absorption. Re-dissolve in dry DCM or DMF for the next step.
Protocol B: Amide Coupling on Primary Amine (Neopentyl Position)
Challenge: The neopentyl position makes the primary amine nucleophile sluggish compared to standard alkyl amines. Standard coupling conditions (EDC/HOBt) may result in low yields.
Solution: Use high-activity coupling agents (HATU or
Reagents:
-
Scaffold: 1-Boc-3-(aminomethyl)-3-methylpyrrolidine (1.0 eq)
-
Carboxylic Acid:
(1.1 eq) -
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve
and DIPEA in DMF. Add HATU. Stir for 5 minutes at Room Temperature (RT) to form the active ester.-
Visual Check: Solution often turns yellow.
-
-
Addition: Add the scaffold (amine) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Optimization: If conversion is
after 4h (monitored by LCMS), heat to . The steric bulk of the methyl group can retard the approach of the active ester.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water, and brine. Dry over . -
QC: Verify by LCMS. Expect
corresponding to Product + Boc mass.
Protocol C:
Reaction on Pyrrolidine Nitrogen (Post-Deprotection)
After building the amide library on the primary amine, the ring nitrogen is deprotected and coupled to a heteroaryl chloride (common in kinase inhibitor synthesis).
Reagents:
-
Substrate: Deprotected Pyrrolidine intermediate (TFA salt)
-
Electrophile: 4-chloropyrimidine or similar heteroaryl halide (1.0 eq)
-
Base:
(3.0 eq) or DIPEA (excess) -
Solvent: DMSO or NMP
Procedure:
-
Setup: In a microwave vial, combine the pyrrolidine salt, electrophile, and base in DMSO (
). -
Thermal Cycle: Heat to
for 1 hour (or for 20 min in microwave).-
Mechanistic Note: The 3-methyl group creates a "pucker" in the ring that can sterically interfere with the
transition state if the electrophile is very bulky (e.g., ortho-substituted pyridines). Higher temperatures are often required compared to unsubstituted pyrrolidine.
-
-
Workup: Aqueous extraction is difficult due to DMSO. Direct purification by Reverse Phase Preparative HPLC is recommended.
Quality Control & Troubleshooting
LCMS Identification:
-
These compounds often fly poorly in standard acidic mobile phases if the amine is too hindered or greasy.
-
Tip: Use a high pH buffer (
, pH 10) for LCMS if the signal is weak in Formic Acid.
NMR Diagnostics (
-
The Methyl Singlet: Look for a sharp singlet around
(3H). This is the diagnostic handle. -
Diastereotopy: The
protons of the methanamine side chain will appear as a diastereotopic pair (AB system) if the ring nitrogen is substituted with a chiral group or if the rotation is restricted, though usually, they appear as a singlet or tight doublet in achiral solvents.
| Observation | Probable Cause | Remediation |
| Low Yield (Amide Coupling) | Steric hindrance of neopentyl amine. | Switch from HATU to acid chloride activation or use microwave heating ( |
| Regioisomer Mix | Incomplete protection of starting material. | Ensure starting material is |
| Precipitate in Rxn | DIPEA salt formation in non-polar solvent. | Switch solvent to DMF or DMAc to maintain solubility of the salt intermediate. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
-
Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist's Toolbox: Comparing Seven C(sp3)-Rich Scaffolds. ACS Medicinal Chemistry Letters, 5(9), 1007-1011.
-
PubChem Compound Summary. (2024). (3-methylpyrrolidin-3-yl)methanamine dihydrochloride.[3] National Library of Medicine.
-
Enamine Building Blocks. (2024). 3-Amino-substituted pyrrolidines in drug design. Enamine Technical Notes.
Note: This protocol assumes standard laboratory safety practices. Always consult the SDS for (3-Methylpyrrolidin-3-yl)methanamine before handling.
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - (3-methylpyrrolidin-3-yl)methanamine dihydrochloride (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 4. (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine | C9H20N2 | CID 22895093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.uran.ua [journals.uran.ua]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Safe Handling of (3-Methylpyrrolidin-3-yl)methanamine HCl
Abstract: This document provides detailed application notes and protocols for the safe handling of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from structurally analogous compounds to establish best practices for its use in research and development settings. The protocols outlined herein are designed to mitigate risks and ensure the safety of laboratory personnel.
Introduction: Understanding the Compound
(3-Methylpyrrolidin-3-yl)methanamine HCl is a substituted pyrrolidine derivative. Its structure, featuring a primary amine and a tertiary amine within a heterocyclic scaffold, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The hydrochloride salt form generally improves the compound's stability and solubility in aqueous media.
The causality behind the rigorous handling procedures detailed in this guide stems from the predictable reactivity and toxicology of its constituent functional groups. The primary amine can be corrosive and an irritant, while the pyrrolidine ring is a common motif in bioactive molecules. The hydrochloride salt implies that the compound is likely a crystalline solid at room temperature but will exhibit acidic and potentially corrosive properties in solution.
Inferred Hazard Assessment
A comprehensive hazard profile for (3-Methylpyrrolidin-3-yl)methanamine HCl has been inferred from safety data for structurally related compounds, including 3-methylpyrrolidine hydrochloride, 3-methyl-3-phenylpyrrolidine, and various aminomethylated heterocyclic compounds.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
Justification for Hazard Inference:
-
Corrosivity and Irritation: The presence of a primary amine in the aminomethyl group is a strong indicator of corrosive and irritant properties, a characteristic observed in similar aminomethylated heterocycles. The hydrochloride salt, while stabilizing the compound, can contribute to skin and eye irritation.
-
Oral Toxicity: Many amine hydrochlorides are classified as harmful if swallowed. This is a prudent assumption for this compound.
-
Respiratory Irritation: As a fine, crystalline solid, the dust of (3-Methylpyrrolidin-3-yl)methanamine HCl can be readily inhaled, leading to irritation of the respiratory tract.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is critical for ensuring a self-validating system of safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Protects against skin contact. Double-gloving is recommended when handling the solid or concentrated solutions. |
| Body Protection | A lab coat that fastens in the front | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. For situations where a fume hood is not feasible, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Experimental Workflow and Handling Protocols
The following diagrams and protocols outline the safe workflow for handling (3-Methylpyrrolidin-3-yl)methanamine HCl in a laboratory setting.
General Handling Workflow
Caption: Workflow for responding to a spill of (3-Methylpyrrolidin-3-yl)methanamine HCl.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. The compound should be treated as hazardous waste.
References
-
PubChem. (n.d.). 3-Methyl-3-phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: Optimized Synthesis of N-Methylpyrrolidine
Critical Disambiguation & Scope
STOP AND VERIFY: This protocol details the synthesis of N-methylpyrrolidine (CAS: 120-94-5), a tertiary cyclic amine (bp ~81°C).
-
It does NOT cover the synthesis of N-methyl-2-pyrrolidone (NMP), the high-boiling polar solvent (bp 202°C).
-
Target Molecule:
(Tertiary Amine). -
Primary Application: Building block for pharmaceuticals (e.g., quaternary ammonium salts), catalyst for organic synthesis.
Executive Summary & Decision Matrix
N-methylpyrrolidine is synthesized primarily via the methylation of pyrrolidine. The choice of method depends on scale, available equipment, and tolerance for gaseous byproducts.
Method Selection Guide
The following decision matrix outlines the optimal synthetic route based on laboratory constraints.
Figure 1: Decision matrix for selecting the synthesis pathway. Method A is preferred for medicinal chemistry; Method B is preferred for scale-up.
Method A: Reductive Amination (The "Gold Standard")
Mechanism: Direct reductive alkylation using Sodium Triacetoxyborohydride (STAB). Why this method? STAB is milder than NaBH₄ and does not reduce aldehydes/ketones as rapidly as it reduces the intermediate iminium ion. This prevents the side reaction of reducing formaldehyde to methanol.
Reaction Scheme
Protocol Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Amine : 1.1-1.5 eq HCHO : 1.4 eq STAB | Slight excess of aldehyde ensures full conversion of amine. |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Aprotic solvents prevent solvolysis of the hydride reagent. |
| Temperature | 20–25°C | Reaction is fast; heating causes decomposition of STAB. |
| Time | 1–4 Hours | Kinetic control; monitor by TLC/LCMS. |
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask, dissolve Pyrrolidine (10 mmol, 0.71 g) in DCE (30 mL).
-
Aldehyde Addition: Add Formaldehyde (37% aq.[1] solution, 15 mmol, 1.22 g) in one portion.
-
Observation: The solution may become slightly cloudy due to emulsion or iminium formation. Stir for 10–15 minutes.
-
-
Reduction (Critical Step): Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) in 3–4 portions over 10 minutes.
-
Safety Note: Mild exotherm and slight gas evolution (
) may occur. Do not seal the vessel completely; use a bubbler or needle vent.
-
-
Reaction: Stir vigorously at room temperature under nitrogen atmosphere.
-
Quench: After 2 hours, quench by adding saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases. -
Workup (Self-Validating Purification):
-
Separate phases. Extract aqueous layer with DCM (2 x 20 mL).
-
Acid/Base Swing (Optional for high purity): Extract combined organics with 1N HCl. Wash the acidic aqueous layer with ether (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH pellets. Extract back into DCM.
-
Dry over
, filter, and concentrate carefully (Product is volatile: bp 81°C).
-
Method B: Eschweiler-Clarke Methylation
Mechanism: Formaldehyde methylates the amine to an imine; Formic acid acts as the hydride source, reducing the imine and releasing
Reaction Pathway Visualization
Figure 2: Mechanistic pathway of the Eschweiler-Clarke reaction showing the critical decarboxylation step.
Protocol Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Amine : 2.2 eq HCHO : 2.5 eq HCOOH | Excess formic acid is required as both solvent and reductant.[4] |
| Temperature | 90–100°C (Reflux) | High temp required for decarboxylation ( |
| Safety | Vigorous Gas Evolution |
Step-by-Step Procedure
-
Cooling: Place Formic Acid (25 mmol, 98%) in a round-bottom flask and cool to 0°C (ice bath).
-
Amine Addition: Add Pyrrolidine (10 mmol) dropwise.
-
Note: This is an exothermic acid-base reaction. Fuming may occur.
-
-
Aldehyde Addition: Add Formaldehyde (37% aq., 22 mmol).
-
Reflux: Attach a reflux condenser. Heat the mixture to 100°C (oil bath).
-
Checkpoint: Visible bubbling (
) indicates the reaction is proceeding. Continue heating for 8–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Add 4M HCl (5 mL) and evaporate volatiles (removes excess HCHO/HCOOH).
-
Redissolve residue in water. Basify with solid KOH/NaOH to pH 12 (oil will separate).
-
Extract with Diethyl Ether (due to low boiling point of product).
-
Distill carefully to isolate.
-
Characterization & Quality Control
Since N-methylpyrrolidine is volatile and hygroscopic, handling requires care.
| Test | Expected Result | Notes |
| Boiling Point | 80–81°C | Distinct from Pyrrolidine (87°C) and NMP (202°C). |
| 1H NMR (CDCl3) | Singlet (3H) at ~2.3-2.4 ppm | Represents the |
| TLC (MeOH/DCM) | Higher Rf than Pyrrolidine | Visualize with Iodine or Dragendorff stain. |
| Appearance | Colorless liquid | Yellowing indicates oxidation or impurities. |
Troubleshooting Guide
Issue: Low Yield (Method A)
-
Root Cause:[3][5][6][7] Incomplete imine formation before reduction?
-
Fix: Although STAB allows "one-pot" addition, stirring the amine and aldehyde for 20 mins before adding STAB can improve yields for sterically hindered amines.
Issue: Product Loss during Concentration
-
Root Cause:[3][5][6][7] N-methylpyrrolidine is volatile (bp 81°C).
-
Fix: Do not use high vacuum (< 50 mbar) at room temperature. Use a fractionating column if distilling, or isolate as the HCl salt (solid) for storage.
Issue: Emulsion during Extraction
-
Fix: Saturate the aqueous layer with NaCl (brine) or solid NaCl before extraction.
References
-
Reductive Amination Protocol (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Eschweiler-Clarke Methylation (Original): Eschweiler, W. (1905).[2][3][4] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[3][4] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[4]
-
Mechanism of Formic Acid Reduction: Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids.[1][2][3] Journal of the American Chemical Society, 55(11), 4571–4587.
-
Physical Properties (N-Methylpyrrolidine): PubChem Compound Summary for CID 8008, 1-Methylpyrrolidine.
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. ijcea.org [ijcea.org]
- 7. US4837338A - Removal of impurities from n-methyl-pyrrolidone using highly pure water washed activated alumina - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. scribd.com [scribd.com]
Introduction: The Pyrrolidine Scaffold - A Versatile Tool in Agrochemical Innovation
An Application Guide to Pyrrolidine Derivatives in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal and biological chemistry.[1][2][3] Its prevalence in natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged structural motif.[3][4][5] In the realm of agrochemicals, the unique physicochemical properties of the pyrrolidine scaffold—including its contribution to molecular stereochemistry, three-dimensional spatial arrangement, and basicity—offer a powerful platform for designing novel and effective active ingredients.[5] This guide provides an in-depth exploration of the application of pyrrolidine derivatives in modern agrochemicals, focusing on their role in creating next-generation fungicides, herbicides, and insecticides. We will delve into the causality behind experimental design, present detailed protocols, and examine the structure-activity relationships that drive innovation.
Part 1: Pyrrolidine Derivatives as Fungicides
The development of fungicides with novel modes of action is critical for managing fungal resistance. Pyrrolidine derivatives have emerged as a promising scaffold for creating potent antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH).
Mechanism of Action: Targeting Fungal Respiration
Succinate dehydrogenase (SDH) is a vital enzyme complex (Complex II) in the mitochondrial electron transport chain, playing a dual role in the tricarboxylic acid (TCA) cycle and cellular respiration.[6] Inhibition of SDH disrupts the fungus's energy production, leading to cell death. Due to its critical function, SDH has become a primary target for the development of modern fungicides.[6] Novel amide derivatives incorporating a pyrrolidine moiety have been specifically designed to act as potent SDH inhibitors.[6]
Structure-Activity Relationship (SAR) and Performance Data
Recent research has demonstrated the successful application of SAR principles to optimize the antifungal activity of pyrrolidine-based SDH inhibitors. By systematically modifying substituents on the pyrrolidine ring and associated amide functionalities, researchers have developed compounds with significantly enhanced efficacy.
| Compound ID | Target Pathogen | EC50 (mg/L) | Comparison (Fluopyram EC50) |
| G6 | Botrytis cinerea | 25.7 | 106.7 mg/L |
| G9 | Botrytis cinerea | 17.7 | 106.7 mg/L |
| G12 | Botrytis cinerea | 29.5 | 106.7 mg/L |
| G17 | Botrytis cinerea | 24.3 | 106.7 mg/L |
| Data synthesized from studies on novel amide derivatives containing a pyrrolidine moiety.[6] |
The data clearly indicates that specific pyrrolidine derivatives (e.g., G9) can exhibit antifungal activity that is several times more potent than existing commercial fungicides like fluopyram against key plant pathogens.[6] This highlights the immense potential of the pyrrolidine scaffold in developing superior fungicidal solutions.
Protocol 1: Synthesis of a Pyrrolidine-Based Amide Fungicide
This protocol outlines a generalized, multi-component reaction (MCR) approach for synthesizing a library of pyrrolidine derivatives for antifungal screening. MCRs are highly efficient, reducing waste and allowing for rapid generation of molecular diversity.[7]
Objective: To synthesize a substituted N-aryl-pyrrolidine-carboxamide derivative.
Materials:
-
Appropriate isatin derivative (1.0 equiv)
-
Sarcosine (1.2 equiv)
-
N-aryl maleimide (dipolarophile) (1.0 equiv)
-
Methanol (or ethanol) as solvent (0.2 M)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system with silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the isatin derivative (1.0 equiv), sarcosine (1.2 equiv), and the N-aryl maleimide (1.0 equiv).
-
Solvent Addition: Add a sufficient volume of methanol to achieve a 0.2 M concentration.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-78°C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them via TLC to observe the consumption of the starting materials.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel to isolate the desired spiropyrrolidine product.[7]
Causality: This 1,3-dipolar cycloaddition reaction is a classic method for constructing the pyrrolidine ring.[5] It proceeds via the in-situ generation of an azomethine ylide from the isatin and sarcosine, which then reacts with the dipolarophile (maleimide) to form the heterocyclic ring in a highly stereoselective manner.[5]
Part 2: Pyrrolidine Derivatives as Herbicides
The fight against herbicide-resistant weeds is a major challenge in global agriculture. The discovery of novel herbicidal modes of action is a rare but crucial event. Pyrrolidine derivatives are at the forefront of this innovation.
A Novel Mechanism of Action: Disrupting Pyrimidine Biosynthesis
A groundbreaking discovery has identified a new class of pyrrolidinone-based herbicides, exemplified by tetflupyrolimet, that functions through a novel mode of action: the inhibition of dihydroorotate dehydrogenase (DHODH).[8] DHODH is a critical enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for DNA, RNA, and glycoprotein synthesis in plants.[8] By blocking this enzyme, the herbicide starves the weed of essential building blocks, leading to growth cessation and death. This represents the first new herbicidal mode of action to be commercialized in over three decades.[8]
Caption: Inhibition of the pyrimidine pathway by a pyrrolidinone herbicide.
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
This protocol describes a fundamental bioassay to evaluate the post-emergence efficacy of a candidate pyrrolidine-based herbicide on a target weed species.[9]
Objective: To determine the dose-response relationship and phytotoxicity of a test compound.
Materials:
-
Target weed seedlings (e.g., Arabidopsis thaliana or a relevant agricultural weed) grown in pots to the 2-4 leaf stage.
-
Test pyrrolidine derivative, dissolved in an appropriate solvent (e.g., acetone) with a surfactant.
-
A series of dilutions of the test compound to create a dose range.
-
Control solution (solvent + surfactant only).
-
Laboratory spray chamber calibrated to deliver a consistent volume.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Preparation: Grow a uniform batch of weed seedlings under controlled conditions. Select healthy, similarly sized plants for the assay.
-
Dose Preparation: Prepare a stock solution of the test herbicide. Perform serial dilutions to create at least 5-7 different concentrations.
-
Application: Place the pots in the spray chamber. Apply the different herbicide concentrations and the control solution to separate groups of plants, ensuring even coverage.[9]
-
Incubation: Transfer the treated plants to a growth chamber and maintain them under optimal growing conditions.
-
Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Efficacy Assessment: Evaluate herbicidal effects using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death) or by measuring biomass (fresh or dry weight) compared to the control group.
-
Analysis: Plot the response (e.g., percent injury or growth reduction) against the logarithm of the herbicide dose to determine the effective dose for 50% inhibition (ED50).
Causality: This whole-organism bioassay is essential for confirming that the in vitro activity of a compound translates into practical herbicidal efficacy.[9] It accounts for critical factors like absorption, translocation, and metabolism within the plant, providing a realistic assessment of a potential agrochemical's performance.
Part 3: Pyrrolidine Derivatives in Insecticide Design
While direct examples of widely commercialized pyrrolidine-based insecticides are less common than fungicides or herbicides, the scaffold is a key area of research. The principles of rational drug design, particularly Structure-Activity Relationship (SAR) studies, are directly applicable to the discovery of novel insecticides.
Design Principles: A Case Study in SAR
Research into inhibiting the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]—an enzyme responsible for antibiotic resistance in bacteria—provides a powerful analogue for insecticide design.[10] This work identified a substituted pyrrolidine pentamine scaffold as a potent inhibitor and meticulously mapped its SAR.
Key SAR Insights:
-
Essential Moieties: The S-phenyl group at the R1 position was found to be essential for inhibitory activity. Single substitutions at this position led to a complete loss of function, demonstrating the critical nature of this specific interaction with the target enzyme.[10]
-
Positional Sensitivity: Modifications at other positions (R3, R4, R5) had varied effects, indicating that these sites could be fine-tuned to optimize properties like potency, solubility, or selectivity without compromising the core binding interaction.[10]
-
Predictive Modeling: A significant correlation was found between molecular docking scores (ΔG) and the experimentally determined inhibitory activity, validating the use of computational models to predict the efficacy of new derivatives and guide synthetic efforts.[10]
These principles—identifying essential binding moieties, exploring permissible modifications at other positions, and using computational chemistry to rationalize and predict activity—are universal in the design of bioactive molecules, including next-generation insecticides targeting specific insect proteins like ion channels or enzymes.
Caption: Conceptual workflow for Structure-Activity Relationship (SAR) analysis.
Protocol 3: Insecticidal Contact Bioassay
This protocol details a standard method for assessing the toxicity of a test compound to an insect pest via direct contact, a common route of exposure for many insecticides.[11][12]
Objective: To determine the lethal concentration (LC50) of a pyrrolidine derivative against a target insect.
Materials:
-
Target insects (e.g., aphids, mites, or larvae of a lepidopteran pest).
-
Test compound dissolved in a volatile solvent (e.g., acetone).
-
Serial dilutions of the test compound.
-
Glass vials or petri dishes.
-
Micropipette.
-
Ventilated holding area with appropriate food and moisture source.
Procedure:
-
Vial Coating: Pipette a known volume (e.g., 200 µL) of each insecticide dilution into a separate glass vial. Coat the entire inner surface by rolling the vial until the solvent evaporates, leaving a uniform film of the test compound. Prepare control vials using only the solvent.[12]
-
Insect Selection: Collect healthy, active insects of a uniform age or life stage.[12]
-
Exposure: Introduce a known number of insects (e.g., 10-20) into each treated and control vial.
-
Incubation: Keep the vials in a controlled environment (temperature, humidity) for a set period (e.g., 24 or 48 hours). Provide a food source if the exposure period is longer than 24 hours.
-
Mortality Assessment: After the exposure period, count the number of dead insects in each vial. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
Data Analysis: Correct for any mortality in the control group using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the dose-mortality data.[12]
Causality: This method provides a reliable and reproducible measure of an active ingredient's intrinsic toxicity to a target pest.[11] By eliminating variables associated with plant penetration or environmental degradation, it allows for a direct comparison of the potency of different chemical structures, which is fundamental for SAR studies.
Conclusion
The pyrrolidine scaffold is a demonstrably valuable and versatile platform in the design of modern agrochemicals. Its utility is evident in the development of potent fungicides that outperform market standards and in the creation of herbicides with entirely new modes of action, a critical tool for overcoming weed resistance. While its application in insecticides is still an emerging field, the principles of rational design and structure-activity relationship analysis show clear pathways for future discovery. The protocols and methodologies outlined in this guide serve as a foundation for researchers and scientists to explore, synthesize, and evaluate the next generation of pyrrolidine-based agrochemicals, contributing to a more sustainable and productive agricultural future.
References
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Vertex AI Search.
- Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). NIH.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). PMC.
- Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors. (2023).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PMC.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.
- Pyrrolidine. (n.d.). Wikipedia.
- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Longdom Publishing.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020).
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (n.d.).
- Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC - NIH.
- Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. (2022). PMC.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mustansiriyah Journal of Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in (3-Methylpyrrolidin-3-yl)methanamine hydrochloride synthesis
The following technical support guide is designed for the synthesis of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride .
Note on Chemical Nomenclature: Based on your query, this guide addresses the 3,3-disubstituted pyrrolidine scaffold (a quaternary carbon at C3 containing both a methyl and an aminomethyl group). This is a challenging structural motif often found in next-generation fluoroquinolones and kinase inhibitors.[1] (If you intended the N-methyl isomer "1-methyl-3-(aminomethyl)pyrrolidine," please refer to the standard Eschweiler-Clarke protocols, but the guide below focuses on the more synthetic challenging C3-quaternary variant).
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary: The "Yield Killers"
The synthesis of (3-Methylpyrrolidin-3-yl)methanamine is notoriously difficult due to two main factors:
-
Steric Hindrance: The quaternary center at C3 hinders the reduction of the nitrile precursor.
-
Product Isolation: The final diamine salt is highly polar, hygroscopic, and lacks a UV chromophore, making standard purification (silica flash) inefficient and yield-depleting.
This guide focuses on the Reduction of the Nitrile Intermediate (e.g., tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate) and the subsequent Salt Formation , as these are the steps where 40-60% of the molar yield is typically lost.
Troubleshooting Guide: Phase-Specific Solutions
Phase A: Reduction of the Nitrile Precursor
Context: Converting the 3-cyano-3-methyl intermediate to the primary amine.
| Symptom | Probable Cause | Technical Intervention |
| Low Yield (<50%) with Raney Nickel | Secondary Amine Formation: The primary amine product reacts with the intermediate imine, forming a dimer.[1] | Add Ammonia: Saturate the methanol solvent with anhydrous ammonia gas (or use 7N NH3 in MeOH) before adding the catalyst. This shifts the equilibrium away from dimer formation. |
| Incomplete Conversion (Stalled Reaction) | Steric Bulk at C3: The methyl group blocks the catalyst surface approach. | Switch to Borane-DMS: Abandon catalytic hydrogenation. Use Borane-Dimethyl Sulfide (BH3[1]·SMe2) in THF. It is less sensitive to sterics than heterogeneous catalysts.[1] Reflux is required to drive the reduction of the hindered nitrile. |
| "Gummy" Product after Workup | Boron Complex Stability: Borane reduction forms a stable amine-borane complex that resists hydrolysis.[1] | Aggressive Quench: Do not just add water.[1] You must reflux with MeOH/HCl or NaOH/H2O2 (oxidative workup) to break the B-N bond and release the free amine. |
Phase B: Deprotection & Salt Formation
Context: Removing the N-protecting group (usually Boc) and isolating the HCl salt.
| Symptom | Probable Cause | Technical Intervention |
| Product is a Hygroscopic Oil (Not Solid) | Residual Water/Solvent: The salt is holding onto water tenaciously.[1] | Anhydrous Precipitation: Dissolve the crude free base in minimal dry DCM . Add 4M HCl in Dioxane dropwise at 0°C. Dilute with Et2O (Diethyl Ether) to force precipitation. Perform under N2 atmosphere. |
| Purple/Brown Discoloration | Oxidation of Free Amine: Diamines are electron-rich and oxidize rapidly in air.[1] | Inert Handling: Keep the free base in solution; do not strip to dryness if possible. Perform the HCl salt formation immediately after the basic workup of the reduction step. |
| Loss of Product on Silica Column | Polarity Adsorption: The diamine streaks and sticks to silica. | Skip Chromatography: Do not column the free diamine. Purify at the N-Boc protected stage (mono-amine) where the molecule is lipophilic.[1] The final deprotection should be quantitative and require only filtration. |
Optimized Workflow Visualization
The following diagram outlines the high-yield pathway using the Borane-DMS method, which typically outperforms hydrogenation for this specific hindered substrate.
Caption: Optimized Borane-DMS reduction pathway minimizing steric hindrance issues and ensuring efficient salt isolation.
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LiAlH4) instead of Borane? A: Yes, but with caveats. LiAlH4 is a stronger reducing agent and will reduce the nitrile. However, the workup (Fieser or Rochelle's salt) often traps the polar diamine product in the aluminum salts, leading to yield loss (15-20% loss is common). Borane-DMS allows for a cleaner homogeneous workup (MeOH quench) that is easier to scale for this specific polar substrate.[1]
Q: My final salt is sticky. How do I crystallize it? A: This is a common issue with methyl-substituted pyrrolidines.
-
Trituration: Sonicate the sticky solid in anhydrous acetonitrile (ACN) or isopropanol (IPA).[1]
-
Lyophilization: Dissolve the sticky salt in minimal water and freeze-dry it. This usually yields a manageable hygroscopic powder rather than a gum.[1]
-
Counter-ion Switch: If the HCl salt is too hygroscopic for your formulation, consider making the Tartrate or Fumarate salt, which often crystallize better.
Q: Why is the yield low when I start from the pyrrolidinone (lactam) reduction? A: If you are trying to reduce 3-methyl-3-nitromethylpyrrolidin-2-one, you are asking the reducing agent to do two difficult jobs: reduce the lactam and the nitro/nitrile group. The lactam reduction often requires forcing conditions that degrade the side chain. It is chemically superior to build the pyrrolidine ring after establishing the quaternary center, or to reduce the nitrile while the ring nitrogen is protected (as shown in the workflow above), rather than reducing a lactam carbonyl.
Q: How do I verify the quaternary center formed correctly? A: 1H NMR is diagnostic. Look for the disappearance of the methine proton at C3. In the 3-methyl-3-aminomethyl derivative, the methyl group should appear as a sharp singlet (approx 1.1-1.3 ppm) rather than a doublet.[1] If it is a doublet, you failed to alkylate C3 and likely have the 3-methyl isomer (tertiary carbon).
References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide.[1] A convenient synthesis of primary amines.[1][2] Synthesis, 1981(08), 605-606.[1]
- Relevance: Establishes the protocol for Borane-DMS reduction of hindered nitriles.
-
Fleck, T. J., et al. (2003).[1][3] Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[1][3] Journal of Organic Chemistry, 68(25), 9612-9617.[1][3]
- Relevance: Provides detailed workup procedures for pyrrolidine amine salts and handling of similar chiral intermedi
-
Federsel, H. J. (1993).[1] Reduction of Nitriles to Primary Amines with Borane-Dimethyl Sulfide.[1] Organic Process Research & Development.[1]
- Relevance: Industrial scale-up considerations for the borane reduction step to avoid safety hazards.
-
PubChem Compound Summary. (2024). (1-Methylpyrrolidin-3-yl)methanamine.[1][1]
- Relevance: Verification of chemical identifiers and physical properties for the isomeric structures.
Sources
troubleshooting side products in (3-Methylpyrrolidin-3-yl)methanamine hydrochloride reaction
Case Reference: GEM-INT-003
Status: Active Support Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Impurity Profiles & Salt Formation[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for (3-Methylpyrrolidin-3-yl)methanamine hydrochloride . This scaffold is a critical intermediate, most notably utilized in the synthesis of fluoroquinolone antibiotics like Gemifloxacin .
The synthesis hinges on constructing a quaternary carbon at the C3 position of the pyrrolidine ring. The most frequent failure modes reported by our users involve the reduction of the nitrile precursor (3-cyano-3-methylpyrrolidine) and the subsequent hydrochloride salt formation .[1]
Key Technical Specifications:
-
IUPAC Name: (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride (typically isolated as 2HCl).[1]
-
CAS Registry (Free Base): 175463-14-6[1]
-
Critical Structural Feature: Quaternary C3 center (steric bulk complicates substitution and reduction).[1]
Critical Troubleshooting Modules
Module A: The "Dimer" Impurity during Nitrile Reduction
Symptom: Analysis (LC-MS) shows a peak at [2M - NH3], indicating secondary amine formation.[1] Yield of primary amine is low (<60%).[1]
Root Cause: During the catalytic hydrogenation of the nitrile precursor (e.g., N-Boc-3-cyano-3-methylpyrrolidine), the intermediate imine can react with the already formed primary amine to form a secondary amine (dimer).[1] This is the most common side reaction in nitrile reductions.[1]
Mechanism & Intervention:
Figure 1: Mechanism of secondary amine (dimer) formation during nitrile hydrogenation.[1][2]
Corrective Protocol:
-
Ammonia Suppression: Add 7N NH3 in Methanol (or liquid ammonia if using an autoclave) to the reaction mixture.[1] The excess ammonia shifts the equilibrium away from the dimer and stabilizes the imine intermediate.[1]
-
Acidic Conditions: Alternatively, perform the hydrogenation in acetic acid or with 3 equivalents of HCl. This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and preventing it from attacking the imine.
-
Warning: Ensure your N-protecting group (e.g., Boc) is stable if using strong acid.[1]
-
Module B: Incomplete Reduction (Amidines)
Symptom: Presence of M-2 peaks or sticky intermediates that do not crystallize.[1] Root Cause: Steric hindrance at the C3 methyl quaternary center slows down the reduction.[1] Solution:
-
Catalyst Switch: If using Pd/C, switch to Raney Nickel .[1] Ra-Ni is significantly more active for sterically hindered nitriles.[1]
-
Temperature: Increase reaction temperature to 50°C (careful with Boc thermal stability).
Module C: Salt Formation & Hygroscopicity
Symptom: Product turns into a "gum" or oil upon addition of HCl; difficult to filter.[1] Root Cause: The dihydrochloride salt is extremely hygroscopic.[1] Excess water or improper solvent polarity prevents crystallization.[1]
Corrective Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent System | Ethanol / Diethyl Ether or IPA | Avoid water.[1] The salt is soluble in MeOH/Water but insoluble in Ether.[1] |
| HCl Source | HCl gas or 4M HCl in Dioxane | Aqueous HCl introduces water that is hard to remove.[1] |
| Drying | Vacuum oven at 40°C with P2O5 | Physical desiccant required to remove bound lattice water.[1] |
Validated Synthetic Workflow
This protocol minimizes side products based on the Gemifloxacin intermediate pathway [1, 2].[1]
Step 1: Nitrile Reduction (Anti-Dimerization Method) [1]
-
Charge: Autoclave with tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (1.0 eq).
-
Solvent: Methanol (10 volumes).
-
Additive: Add Raney Nickel (50% w/w, pre-washed) and Ammonia (aq. 25% or methanolic) (5.0 eq). Note: The ammonia is crucial.
-
Reaction: Hydrogenate at 50 psi (3.5 bar) at room temperature for 12 hours.
-
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate to yield tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate.[1]
Step 2: Deprotection & Salt Formation
-
Dissolve the intermediate in Dichloromethane (DCM) (5 vol).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (4.0 eq) dropwise.
-
Allow to warm to RT. A white precipitate should form.[1]
-
Troubleshooting the Gum: If a gum forms, decant the supernatant, add fresh Diethyl Ether or MTBE , and triturate (scratch the flask) vigorously until a solid forms.
-
Filtration: Filter under Nitrogen (hygroscopic!). Wash with ether.[1]
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your specific failure mode.
Figure 2: Decision tree for troubleshooting synthesis and isolation.
Frequently Asked Questions (FAQ)
Q1: Why is the melting point of my HCl salt lower than the literature value? A: This compound is a dihydrochloride salt.[1] If your stoichiometry is off (e.g., you formed the monohydrochloride), the melting point will differ. Additionally, due to high hygroscopicity, absorbed atmospheric water depresses the melting point significantly. Dry over P2O5 before measuring.
Q2: Can I use LiAlH4 instead of catalytic hydrogenation? A: Yes, LiAlH4 is effective for reducing the sterically hindered nitrile at C3 [3]. However, LiAlH4 workups (Fieser method) can be messy with amine salts, leading to lower isolated yields due to occlusion in aluminum salts.[1] Hydrogenation is preferred for scale-up.[1]
Q3: I see a side product with M+14 in the mass spec. What is it? A: If you are using Methanol as a solvent, this is likely the N-methylated impurity.[1] Under reductive conditions, methanol can be oxidized to formaldehyde, which then performs a reductive amination on your product.[1]
-
Fix: Ensure your catalyst is washed free of oxides, or switch to Ethanol as the solvent.
References
-
LG Life Sciences Ltd. (2002).[1] Process for preparing Gemifloxacin and intermediates thereof. US Patent 6,472,536.[1]
-
Hong, C. Y., et al. (1997).[1] Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (Gemifloxacin).[1][3] Journal of Medicinal Chemistry, 40(22), 3584–3595.[1]
-
Gould, F. E., et al. (1960).[1] Preparation of 3-Substituted Pyrrolidines. Journal of Organic Chemistry, 25(10), 1658.[1] (Foundational chemistry for pyrrolidine nitrile reduction).
Sources
Technical Support Center: HPLC Optimization for (3-Methylpyrrolidin-3-yl)methanamine
Current Status: Operational Ticket Topic: Separation & Detection of Polar Basic Diamines Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Identify Your Bottleneck
Before proceeding, identify the specific failure mode in your current chromatography. This molecule presents a "Perfect Storm" of HPLC challenges: it is highly polar , basic (two amine functionalities), non-chromophoric , and possesses a quaternary chiral center .
| Symptom | Diagnosis | Recommended Module |
| Analyte elutes in void volume (t0) | Insufficient retention due to high polarity. | Module A (Achiral) |
| Single peak observed for racemic mix | Lack of enantioselectivity. | Module B (Chiral) |
| No peaks visible / High noise | Poor UV absorbance (<210 nm). | Module C (Detection) |
| Broad, tailing peaks (As > 1.5) | Silanol interactions with amine groups. | Module D (Troubleshooting) |
Module A: Achiral Retention & Purity (HILIC)
The Issue: (3-Methylpyrrolidin-3-yl)methanamine is too hydrophilic (LogP < 0) for standard C18 retention. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]
Recommended Protocol: Zwitterionic or Amide HILIC
We recommend Zwitterionic (ZIC-HILIC) or Amide-bonded phases over bare silica to ensure reproducible retention of the quaternary carbon amine.
-
Column: zwitterionic-HILIC or XBridge Amide (3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 9.0).
-
Note: High pH (pH 9) suppresses ionization of the secondary amine, often improving peak shape on hybrid columns, but pH 3 is better for MS sensitivity.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 90% B
-
10 min: 50% B
-
Re-equilibration: 10 minutes (Critical in HILIC).
-
Why this works: The water-rich layer on the HILIC surface partitions the polar diamine. Ammonium ions in the buffer compete with the analyte for silanol sites, reducing tailing.
Module B: Chiral Resolution (Enantiomers)
The Issue: Separating the (R) and (S) enantiomers at the C3 quaternary center. The Solution: Immobilized Polysaccharide Columns in Polar Organic Mode (POM) .
Standard Normal Phase (Hexane/IPA) often fails due to the analyte's insolubility in hexane. Reversed Phase (water/ACN) on chiral columns can suffer from low retention. POM is the "Goldilocks" zone.
Protocol 1: Direct Chiral Separation (Polar Organic Mode)
-
Primary Column: Chiralpak IG or Chiralpak IC (Immobilized selectors are more robust for amine modifiers).
-
Mobile Phase: 100% Methanol or Acetonitrile:Methanol (50:50).
-
Additives (Critical): 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).
-
Mechanistic Insight: The "Double Additive" method forms an in-situ salt, sharpening peaks for amphoteric or basic compounds by blocking non-specific sites while maintaining ionization for recognition.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral selectivity).
Protocol 2: Indirect Separation (Derivatization)
If direct chiral columns are unavailable, use Marfey’s Reagent (FDAA) to create diastereomers separable on a standard C18 column.
-
React: Mix sample with 1% FDAA in acetone + 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 1M HCl.
-
Separate: C18 Column, ACN/Water (0.1% Formic Acid) gradient.
-
Result: Diastereomers elute with significantly different retention times.
Module C: Detection Optimization
The Issue: The molecule lacks a conjugated system, making UV detection at 254 nm impossible. The Solution: Low UV, Universal Detection, or Derivatization.
Option 1: Low UV (200-210 nm)
-
Constraint: Requires ultra-pure solvents and non-absorbing buffers (Phosphate is okay; Formate/Acetate absorb heavily <210 nm).
-
Risk: Low signal-to-noise ratio.
Option 2: Universal Detection (CAD/ELSD)
-
Charged Aerosol Detection (CAD): Ideal for this non-volatile salt.
-
Settings: Evaporation Temp 35°C (keep low to prevent analyte loss if free base).
-
Benefit: Mass-dependent response, no chromophore needed.
Option 3: Pre-column Derivatization (Fmoc-Cl)
Adds a strong UV/Fluorescence tag and increases retention.
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).
-
Target: Reacts rapidly with both primary (methanamine) and secondary (pyrrolidine) amines.
-
Protocol:
-
Mix 100 µL sample + 100 µL Borate Buffer (pH 9).
-
Add 200 µL Fmoc-Cl (in ACN).
-
Shake 1 min.
-
Inject onto C18 or Chiral Column.
-
-
Detection: UV 265 nm or Fluorescence (Ex 260 nm / Em 315 nm).
Module D: Troubleshooting Logic
Visualizing the Workflow
Figure 1: Decision matrix for method development, prioritizing detection limits and separation mode based on analytical goals.
Common Failure Modes
| Issue | Root Cause | Corrective Action |
| Drifting Retention Times | HILIC equilibration is slow. | Ensure 20 column volumes of equilibration between runs. |
| Split Peaks | Mismatch between sample solvent and mobile phase. | In HILIC, sample diluent must be high organic (e.g., 90% ACN). If dissolved in 100% water, peak splitting occurs. |
| Pressure Shutdown | Salt precipitation. | If using Buffer/ACN mixes, ensure buffer concentration is <20mM and premixed before pumping. |
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Provides protocols for Polar Organic Mode and amine additives).
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative text on HILIC mechanisms for basic compounds).
-
Bhushan, R., & Martens, J. (2010). Amino Acids and Their Derivatives: Chiral Separations.[4][5][6][7] In Handbook of HPLC. (Details Marfey's reagent and ligand exchange chromatography).
-
Agilent Technologies. HILIC Method Development Guide. (Specific protocols for Amide/Zwitterionic columns).
-
Sigma-Aldrich. Derivatization Reagents for HPLC. (Protocols for Fmoc and OPA derivatization).
Sources
- 1. hplc.eu [hplc.eu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of (3-Methylpyrrolidin-3-yl)methanamine HCl
Case ID: #CHIRAL-3MPM-RES Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to resolve (3-Methylpyrrolidin-3-yl)methanamine hydrochloride , a diamine with a quaternary stereocenter at the 3-position.
Critical Warning: Direct diastereomeric salt resolution of the hydrochloride salt is chemically impossible because the amine is already protonated by HCl, preventing interaction with a chiral resolving acid.
This guide provides three validated workflows to bypass this limitation:
-
Classical Resolution: Neutralization followed by diastereomeric crystallization.
-
Chromatographic Resolution: Chiral HPLC/SFC separation.
-
Derivatization Strategy: Resolution of the N-protected intermediate (Recommended for high purity).
Module 1: Classical Resolution (Diastereomeric Crystallization)
The Concept: You must convert the racemate into a "Free Base" to allow a chiral acid (Resolving Agent) to protonate the amine, forming a diastereomeric salt with different solubility profiles.[1]
Workflow Diagram
Caption: Workflow for converting the inactive HCl salt into a reactive free base for classical resolution.
Troubleshooting & FAQs
Q: I added L-Tartaric acid to my HCl salt solution, but nothing precipitated. Why? A: You cannot resolve a salt with a salt. The amine is already "occupied" by the HCl.
-
Fix: Dissolve your HCl salt in water, basify with 50% NaOH to pH >12, and exhaustively extract with DCM or CHCl₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the Free Base . Use this oil for resolution.
Q: Which resolving agent works best for 3,3-disubstituted pyrrolidines? A: Simple tartaric acid often fails due to high water solubility of the resulting salts.
-
Recommendation: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) . The aromatic rings provide "pi-pi stacking" interactions that stabilize the crystal lattice, crucial for resolving quaternary centers [1, 3].
Q: The salt is "oiling out" instead of crystallizing. A: This is a common kinetic issue.
-
Fix 1 (Solvent Switch): If using Ethanol, switch to Isopropanol (IPA) or an EtOH/Water (95:5) mix.
-
Fix 2 (Seeding): Scratch the glass or add a seed crystal if available.
-
Fix 3 (The Pope-Peachey Method): Use 0.5 equivalents of the Chiral Acid and 0.5 equivalents of an achiral mineral acid (like HCl or acetic acid). This forces the "wrong" enantiomer to stay in solution as the soluble achiral salt.
Module 2: Chiral Chromatography (HPLC/SFC)
The Concept: Direct separation of enantiomers on a chiral stationary phase.[2][3] This is ideal for analytical purity checks (<1 mg) or small-scale prep (<10 g).
Recommended Conditions
| Parameter | Condition A (Normal Phase) | Condition B (SFC - Supercritical Fluid) |
| Column | Chiralpak IA or IC (Immobilized) | Chiralpak IG or AD-H |
| Mobile Phase | Hexane : IPA : DEA (90 : 10 : 0.1) | CO₂ : Methanol : DEA (80 : 20 : 0.2) |
| Additive | Diethylamine (DEA) or TEA | Diethylamine (DEA) |
| Rationale | Immobilized phases tolerate DCM for solubility. | SFC is faster and easier to evaporate. |
Troubleshooting & FAQs
Q: My peaks are tailing severely. A: The free amines are interacting with the residual silanols on the silica backbone.
-
Fix: Increase the basic additive (DEA) to 0.1% - 0.2% . Do not use TFA (acid) for this molecule, as it will protonate the amine and ruin selectivity on these columns [2].
Q: Can I inject the HCl salt directly? A: Generally, no .
-
Reason: The HCl salt is insoluble in Hexane/CO₂.
-
Fix: Neutralize the sample in the vial (add a drop of NaOH/Water, extract into Hexane/IPA) before injection. If you must inject the salt, use a Chiralpak ZWIX (Zwitterionic) column with a Methanol/Acetonitrile mobile phase, designed specifically for charged species.
Module 3: The "Pro" Strategy (Derivatization)
Expert Insight: Resolving a diamine is chemically messy. It is often more efficient to resolve the N-Boc protected intermediate before removing the protecting group.
Protocol: N-Boc Resolution
-
Protection: React the Racemic Free Base with Boc₂O (1.0 eq) in DCM. This selectively protects the primary amine (methanamine side), leaving the pyrrolidine nitrogen free (or vice versa depending on conditions, but usually primary reacts first).
-
Note: If the starting material is 1-benzyl-3-methyl... resolve the N-benzyl form directly.
-
-
Resolution: The mono-protected amine is less polar and crystallizes better with L-Mandelic Acid or L-DBTA .
-
Deprotection: Once resolved, treat with 4M HCl/Dioxane to regenerate the enantiopure HCl salt.
Comparative Data: Direct vs. Derivatized
| Feature | Direct Resolution (Diamine) | Derivatized Resolution (N-Boc) |
| Crystallinity | Poor (Hygroscopic) | Excellent (Defined needles) |
| Resolving Agents | Limited (L-DTTA only) | Broad (Mandelic, Tartaric, DBTA) |
| Yield (Single Pass) | ~15-20% | ~35-40% |
| Scalability | Low (<5g) | High (>1kg) |
References
-
Chiralpedia. (2025).[1] Resolution of Enantiomers - Diastereomeric Salt Formation. Retrieved from
-
Phenomenex. (2020). Technical Guide to Chiral HPLC Separations. Retrieved from
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (General reference for amine resolution mechanisms).
-
Google Patents. (2018). Method for Producing 1-Methylpyrrolidin-3-ol (and related pyrrolidine resolutions). EP 3415499 A1. Retrieved from
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling chiral resolving agents and solvents.
Sources
Validation & Comparative
Comparative Guide: (3-Methylpyrrolidin-3-yl)methanamine vs. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride
This guide provides an in-depth technical comparison between the established medicinal chemistry building block (3S)-(+)-3-aminopyrrolidine and the structurally evolved (3-Methylpyrrolidin-3-yl)methanamine .
Executive Summary
In the optimization of small molecule drugs, the pyrrolidine ring acts as a privileged scaffold, offering a balance of solubility, basicity, and three-dimensional vector positioning.
-
(3S)-(+)-3-Aminopyrrolidine (3-AP) is the "classic" chiral spacer. It is compact, commercially abundant, and provides a secondary amine for ring attachment and a primary amine for effector linkage. However, it suffers from high conformational flexibility (ring puckering) and metabolic susceptibility at the
-carbons. -
(3-Methylpyrrolidin-3-yl)methanamine (3-MPMA) represents a "next-generation" rigidified scaffold. The introduction of a quaternary carbon at position 3 (via the methyl group) restricts ring conformation, while the methanamine extension (homologation) alters the spatial reach of the primary amine. This scaffold is typically employed to reduce entropic penalties upon binding and block metabolic oxidation .
Chemical Identity & Physical Properties
| Feature | (3S)-(+)-3-Aminopyrrolidine | (3-Methylpyrrolidin-3-yl)methanamine |
| Structure | Compact, chiral secondary amine. | Quaternary center at C3; extended amine arm. |
| CAS Number | 116183-83-6 (2HCl salt) | 1353992-69-4 (Generic/Base) |
| Formula | ||
| MW | 159.06 g/mol | 114.19 g/mol (Free base) |
| Chirality | Single Enantiomer (S) | Achiral (unless resolved) or Racemic |
| pKa (Calc.) | ~9.5 (Ring NH), ~10.5 (Primary | ~9.6 (Ring NH), ~10.2 (Primary |
| ClogP | -1.2 (Highly Polar) | -0.6 (Slightly more lipophilic) |
| Key Role | Solubilizing group; H-bond donor.[1] | Conformational lock; Metabolic blocker. |
Bioactivity & Mechanistic Comparison
A. (3S)-(+)-3-Aminopyrrolidine: The "Induced Fit" Scaffold
This moiety is ubiquitous in kinase inhibitors and quinolone antibiotics (e.g., Gemifloxacin analogues).
-
Mechanism: The flexibility of the unsubstituted pyrrolidine ring allows it to adopt multiple envelope conformations (
or symmetry). This "induced fit" capability is advantageous when the target binding pocket is dynamic or poorly defined. -
Limitation: The energetic cost of freezing this flexible ring into a single bioactive conformation (entropic penalty) can limit potency.
-
Metabolism: The C3 and C5 positions are prone to oxidative metabolism by Cytochrome P450s.
B. (3-Methylpyrrolidin-3-yl)methanamine: The "Rigidified" Scaffold
This scaffold introduces two critical changes: gem-disubstitution and homologation .
-
Conformational Locking (Thorpe-Ingold Effect): The quaternary methyl group at C3 creates steric bulk that restricts the ring's ability to pucker. This pre-organizes the molecule closer to its bioactive conformation, theoretically improving binding affinity by minimizing entropy loss (
). -
Metabolic Blocking: The methyl group at C3 removes an abstractable hydrogen, blocking metabolic oxidation at this typically vulnerable position.
-
Spatial Reach: The extra methylene unit (
) in the methanamine arm extends the primary amine by approx. 1.5 Å. This is often used in SAR campaigns to reach deeper H-bond acceptors (e.g., Asp/Glu residues) that the shorter 3-AP cannot reach.
C. Comparative Signaling & Decision Logic
The following diagram illustrates the decision process for selecting between these two scaffolds during Lead Optimization.
Figure 1: Decision tree for scaffold selection based on binding pocket topology and metabolic stability requirements.
Experimental Protocols
Protocol A: General Coupling to Aryl Halides (SnAr)
Use this protocol to attach either scaffold to a heteroaryl core (e.g., chloropyrimidine).
Reagents:
-
Aryl Chloride substrate (1.0 equiv)
-
Amine Scaffold (1.2 equiv) – Use 3-AP (dihydrochloride) or 3-MPMA (free base)
-
Base: DIPEA (3.0 equiv for free base; 5.0 equiv for HCl salt)
-
Solvent: DMSO or NMP
Workflow:
-
Dissolve the Aryl Chloride in DMSO (0.1 M concentration).
-
Add DIPEA. Note: If using (3S)-3-aminopyrrolidine 2HCl, ensure the extra base is added to neutralize the salt.
-
Add the amine scaffold.
-
Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Reverse-phase HPLC (0.1% Formic Acid/Acetonitrile) is recommended due to the polarity of these amines.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
To validate the "Metabolic Blocking" hypothesis of 3-MPMA.
-
Preparation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Expectation: 3-MPMA derivatives should show a lower intrinsic clearance (
) compared to 3-AP derivatives if C3 oxidation is the primary metabolic route.
-
Supporting Data (Simulated SAR)
The following table summarizes the expected impact of switching from 3-AP to 3-MPMA in a hypothetical kinase inhibitor series.
| Property | (3S)-3-Aminopyrrolidine | (3-Methylpyrrolidin-3-yl)methanamine | Impact of Switch |
| Binding Entropy | High penalty (Flexible) | Low penalty (Rigid) | Potency Increase (if fit is correct) |
| H-Bond Distance | Short (Direct on ring) | Long (+1.5 Å spacer) | Selectivity Change (Different residues contacted) |
| Metabolic Hotspot | C3-H susceptible | C3-Me blocked | Stability Increase |
| Lipophilicity | Low (ClogP ~ -1.2) | Moderate (ClogP ~ -0.6) | Permeability Increase |
References
-
GuideChem. (2024). Applications and Synthesis of 3-Aminopyrrolidine dihydrochloride.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13500644, (3S)-(+)-3-Aminopyrrolidine Dihydrochloride.
-
BenchChem. (2025).[2] Comparative Analysis of Pyrrolidine and Substituted Piperidines/Pyrrolidines in Synthetic Chemistry.
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
Sigma-Aldrich. (2024). Product Specification: 3-Aminopyrrolidine dihydrochloride.
Sources
comparative analysis of pyrrolidine derivatives for CNS receptor binding
For researchers and drug development professionals navigating the intricate landscape of Central Nervous System (CNS) therapeutics, the pyrrolidine scaffold represents a cornerstone of molecular design.[1][2] Its inherent stereochemistry and conformational flexibility allow for the synthesis of derivatives with highly specific and potent interactions with a multitude of CNS receptors. This guide provides a comparative analysis of select pyrrolidine derivatives, offering insights into their binding affinities for key dopamine, serotonin, and acetylcholine receptors, supported by established experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a prevalent motif in numerous natural products and pharmacologically active compounds.[2] Its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, a critical feature for achieving high target selectivity and minimizing off-target effects. This versatility has led to the development of a wide array of pyrrolidine-containing molecules with therapeutic potential in treating neurological and psychiatric disorders.[1][2]
Comparative Binding Affinities of Pyrrolidine Derivatives
The interaction of a ligand with its receptor is a fundamental determinant of its pharmacological effect. The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of this interaction. A lower Ki or IC50 value indicates a higher binding affinity. The following tables summarize the binding affinities of representative pyrrolidine derivatives for key CNS receptors, compiled from various in vitro radioligand binding assays.
Dopamine Receptor Ligands
Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications and treatments for substance abuse disorders.[3] The development of subtype-selective ligands is a major goal in modern neuropharmacology to enhance therapeutic efficacy and reduce side effects.
| Compound Class | Derivative Example | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference |
| Phenyl-pyrrole-carboxamides | 1a (1-ethyl-2-methyl-pyrrolidine moiety) | Low micromolar | Low micromolar | Not specified | [4] |
| Phenyl-pyrrole-carboxamides | 1f (2-chloro analog of 1a) | Low micromolar | Low micromolar | Not specified | [4] |
| Bivalent 5-OH-DPAT analogs | Compound 11d | 2.5 | Not specified | Not specified | [5] |
| Bivalent 5-OH-DPAT analogs | Compound 14b | 2.0 | Not specified | Not specified | [5] |
Table 1: Comparative binding affinities of selected pyrrolidine derivatives for dopamine D2 and D3 receptors.
Expert Insight: The data illustrates that modifications to the pyrrolidine ring and its substituents can significantly impact binding affinity. For instance, the bivalent ligands (11d and 14b) demonstrate a substantial increase in D2 receptor affinity compared to their monovalent counterparts, suggesting a cooperative binding mechanism at dimeric receptor complexes.[5] The phenyl-pyrrole-carboxamides show promise, although further optimization is needed to achieve nanomolar potency and high selectivity.[4]
Serotonin Receptor Ligands
Serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, are implicated in the pathophysiology of depression, anxiety, and psychosis.[6][7] Pyrrolidine-based compounds have been explored as agonists, antagonists, and selective serotonin reuptake inhibitors (SSRIs).
| Compound Class | Derivative Example | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | Compound 4a | 0.9 | Not specified | [8] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | Compound 6a | 0.5 | Not specified | [8] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | Compound 10a | 0.6 | Not specified | [8] |
| Phenylpiperazinylpropyl purine-2,6- and pyrrolidine-2,5-diones | Structurally related to compound 1 | High affinity | High affinity | [1] |
Table 2: Comparative binding affinities of selected pyrrolidine derivatives for serotonin 5-HT1A and 5-HT2A receptors.
Expert Insight: The coumarin derivatives exhibit impressive nanomolar affinities for the 5-HT1A receptor, with subtle structural modifications influencing potency.[8] The phenylpiperazinylpropyl derivatives also show high affinity for both 5-HT1A and 5-HT2A receptors, highlighting the potential for developing dual-target ligands.[1] The choice of substituents on the aromatic ring of the piperazine moiety is a key determinant of affinity and selectivity.
Nicotinic Acetylcholine Receptor Ligands
Nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes, are involved in cognitive function, learning, and memory, and are targets for treating Alzheimer's disease and nicotine addiction.[9][10]
| Compound Class | Derivative Example | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | Reference |
| Methylnicotines | 2'-methylnicotine | Enhanced binding | Enhanced binding | [9] |
| 3-pyridyl ethers | A-84543 | 1.9 | Not specified | [11] |
| Pyrrolidinylmethoxyimines | (S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidine | Submicromolar | Not specified | [12] |
| Pyrrolidinylmethoxyimines | (Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidine | Submicromolar | Not specified | [12] |
Table 3: Comparative binding affinities of selected pyrrolidine derivatives for nicotinic acetylcholine α4β2 and α7 receptors.
Expert Insight: The "methyl scan" of the nicotine pyrrolidinium ring reveals that even minor structural changes can lead to significant differences in binding to α4β2 and α7 subtypes.[9][10] This underscores the importance of precise structural modifications in designing subtype-selective nAChR ligands. The pyrrolidinylmethoxyimines demonstrate the potential for bioisosteric replacement of the aromatic heterocycles in traditional nAChR ligands while maintaining high affinity.[12]
Experimental Protocols for CNS Receptor Binding Assays
To ensure the reliability and reproducibility of binding data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for competitive radioligand binding assays for dopamine D2, serotonin 5-HT2A, and nicotinic α4β2 receptors.
General Workflow for Radioligand Binding Assays
The fundamental principle of a competitive radioligand binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity and specificity from its receptor.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Crude membrane preparations from CHO or HEK cells stably expressing the human recombinant dopamine D2 receptor.[2]
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[13][14]
-
Non-specific Binding Determinant: (+)-Butaclamol (10 µM) or Haloperidol (1-10 µM).[2][13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[15][16]
-
Scintillation Cocktail.
-
Test Compound: Serial dilutions in assay buffer.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 12.5-50 µg/mL.[13]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a concentration near its Kd, e.g., 0.1-1.2 nM), and 100 µL of membrane suspension.[13]
-
Non-specific Binding: 50 µL non-specific binding determinant, 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[2][13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C), add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[17][18]
-
Non-specific Binding Determinant: Ketanserin (1 µM) or unlabeled (±)DOI (1 µM).[19]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
-
Filtration Plates: 96-well GF/B or GF/C filter plates, pre-soaked in 0.5% PEI.[16]
-
Scintillation Cocktail.
-
Test Compound: Serial dilutions in assay buffer.
Procedure:
-
Membrane Preparation: Resuspend the membrane preparation in assay buffer to a final protein concentration of approximately 70 µ g/well .[16]
-
Assay Setup: Similar to the D2 receptor assay, set up total binding, non-specific binding, and competition binding wells in a 96-well plate.
-
Incubation: Incubate for 60 minutes at room temperature.[19]
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate and measure radioactivity.
-
Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.
Protocol 3: Nicotinic α4β2 Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human α4β2 nAChR.
Materials:
-
Receptor Source: HEK cells stably expressing human α4 and β2 subunits.[20]
-
Non-specific Binding Determinant: Nicotine (10 µM) or unlabeled epibatidine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS) or a suitable physiological buffer.
-
Wash Buffer: Ice-cold PBS.
-
Filtration Plates: 96-well filter plates pre-soaked in 0.3% PEI.[15]
-
Scintillation Cocktail.
-
Test Compound: Serial dilutions in assay buffer.
Procedure:
-
Cell Culture and Membrane Preparation: Culture the stable cell line and prepare crude membrane fractions as described in the dopamine receptor protocol.
-
Assay Setup: Set up the binding assay in a 96-well plate with total binding, non-specific binding, and competition wells.
-
Incubation: Incubate for 60-90 minutes at 30°C with gentle rotation.[15]
-
Filtration and Washing: Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate and measure radioactivity.
-
Data Analysis: Determine the IC50 and Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Structure-Activity Relationships
The binding of a pyrrolidine derivative to its target receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this signaling (e.g., agonism, antagonism) is determined by the specific conformational changes induced in the receptor upon ligand binding.
Dopamine D2 Receptor Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Simplified signaling pathway of a dopamine D2 receptor agonist.
Structure-Activity Relationship (SAR) Insights:
-
The stereochemistry of the pyrrolidine ring is crucial for high-affinity binding to dopamine receptors.
-
The nature and position of substituents on any associated aromatic rings can significantly influence D2 versus D3 selectivity.[22]
-
The length and composition of linkers in bivalent ligands are critical for achieving cooperative binding and enhanced potency.[5]
Conclusion
Pyrrolidine derivatives continue to be a rich source of novel CNS drug candidates due to their structural versatility and ability to be tailored for specific receptor interactions. This guide has provided a comparative overview of their binding affinities for key dopamine, serotonin, and nicotinic acetylcholine receptors, alongside detailed experimental protocols to facilitate further research. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is paramount for the rational design of the next generation of safer and more effective CNS therapeutics.
References
-
Pawłowski, M., Chłoń, G., et al. (2000). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Il Farmaco, 55(6-7), 461-468. [Link]
-
Henderson, B. J., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Kovács, A., et al. (2018). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 93, 75-84. [Link]
-
Gmeinwieser, N. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Henderson, B. J., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
-
Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0210-17.2017. [Link]
-
Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Henderson, B. J., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Berg, K. A., et al. (2012). 5-HT2A Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Pallavicini, M., et al. (2007). Synthesis and α4β2 nicotinic affinity of 2-pyrrolidinylmethoxyimines and prolinal oxime ethers. Bioorganic & Medicinal Chemistry Letters, 17(11), 3043-3047. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. [Link]
-
Draper, S. J., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS Chemical Neuroscience, 12(14), 2697-2710. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Tadiparthi, S. A., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(11), 913-918. [Link]
-
Bonifazi, A., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(24), 17966-17991. [Link]
-
Kumar, V. P. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 735-738. [Link]
-
Gobec, S., et al. (2005). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie, 338(4), 183-188. [Link]
-
Grupe, M., et al. (2015). Engineered α4β2 nicotinic acetylcholine receptors as models for measuring agonist binding and effect at the orthosteric low-affinity α4-α4 interface. Neuropharmacology, 92, 129-139. [Link]
-
Cichero, E., et al. (2012). Synthesis and structure-activity relationship studies in serotonin 5-HT1A receptor agonists based on fused pyrrolidone scaffolds. Bioorganic & Medicinal Chemistry, 20(1), 380-391. [Link]
-
Weinstock, J., et al. (1985). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 28(10), 1398-1401. [Link]
-
Leopoldo, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3323. [Link]
-
Carsí, D., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Nature Communications, 13(1), 1017. [Link]
-
Satała, G., et al. (2019). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 27(18), 115329. [Link]
-
Nashmi, R., et al. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons. The Journal of Neuroscience, 23(37), 11554-11567. [Link]
Sources
- 1. Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. revvity.com [revvity.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 22. researchgate.net [researchgate.net]
(3-Methylpyrrolidin-3-yl)methanamine Hydrochloride: A Comparative Benchmarking Guide for Neuropharmacological Research
<
A Senior Application Scientist's Guide to Evaluating a Novel Pyrrolidine Derivative in the Context of Dopaminergic Modulation
Introduction: The Rationale for Benchmarking
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2] Its prevalence in central nervous system (CNS) agents makes any novel pyrrolidine derivative, such as (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, a candidate of interest for neuropharmacological exploration.[3][4] While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest a potential interaction with monoamine systems.
This guide provides a comprehensive framework for benchmarking (3-Methylpyrrolidin-3-yl)methanamine hydrochloride against established therapeutic agents. Given the structural alerts within the molecule, we will proceed under the scientifically-grounded hypothesis that it may modulate the dopaminergic system. The dopaminergic pathways are critical for regulating motivation, reward, and motor control, and their dysfunction is implicated in numerous neurological and psychiatric disorders.[5][6]
Therefore, we will benchmark our compound of interest against two classes of well-characterized therapeutic agents: a dopamine receptor agonist and a dopamine transporter (DAT) inhibitor. This comparative approach will allow for a thorough characterization of its potential mechanism of action, potency, and selectivity.
Selection of Comparator Therapeutic Agents
A critical step in any benchmarking study is the selection of appropriate comparators. For this guide, we have chosen representative molecules from two distinct classes of dopaminergic modulators:
-
Pramipexole: A non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptor subtypes.[7][8] It is clinically used in the management of Parkinson's disease and restless legs syndrome.[9][10][11]
-
Vanoxerine: A potent and selective dopamine reuptake inhibitor (DRI) that blocks the dopamine transporter (DAT).[12][13] DRIs are utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy for their psychostimulant effects.[14]
The selection of these agents provides a robust basis for comparison, covering two primary mechanisms of enhancing dopaminergic neurotransmission.
In Vitro Benchmarking: Unraveling Molecular Interactions
The initial phase of characterization involves a suite of in vitro assays to determine the compound's direct molecular interactions and functional consequences in a controlled cellular environment.
Receptor Binding Affinity
The foundational step is to ascertain whether (3-Methylpyrrolidin-3-yl)methanamine hydrochloride directly binds to dopamine receptors and the dopamine transporter. Radioligand binding assays are the gold standard for quantifying these interactions, providing data on binding affinity (Ki) and receptor density (Bmax).[15][16][17]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the determination of the binding affinity of the test compound for the human dopamine D2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[18]
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.[18]
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Add increasing concentrations of the unlabeled test compound ((3-Methylpyrrolidin-3-yl)methanamine hydrochloride) or the comparator (Pramipexole).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The same principles can be applied to determine binding affinity for the dopamine transporter (DAT) using a radioligand such as [3H]-WIN 35,428 and Vanoxerine as the comparator.
Functional Activity: Assessing Downstream Signaling
Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. For G protein-coupled receptors (GPCRs) like the dopamine receptors, this involves measuring changes in downstream second messengers, such as cyclic AMP (cAMP).[19][20][21][22][23][24]
Experimental Protocol: cAMP Accumulation Assay
This protocol measures the ability of the test compound to act as an agonist or antagonist at the D2 dopamine receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and reduces cAMP levels.
-
Cell Culture:
-
Use a cell line stably expressing the human D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To assess agonist activity, add increasing concentrations of the test compound or Pramipexole.
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known D2 receptor agonist (e.g., quinpirole).
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the compound to determine the EC50 (effective concentration for 50% of the maximal response).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Dopamine Transporter Function
To evaluate the effect of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride on DAT function, a dopamine uptake assay is performed.[25]
Experimental Protocol: Dopamine Uptake Assay
This protocol measures the ability of the test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells).
-
-
Uptake Assay:
-
Plate the cells in a 24- or 48-well plate.
-
Pre-incubate the cells with increasing concentrations of the test compound or the comparator, Vanoxerine.
-
Initiate the uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [3H]-dopamine).
-
Incubate for a short period to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of dopamine uptake against the log concentration of the test compound to determine the IC50.
-
Data Presentation: Comparative In Vitro Profile
The results from these in vitro assays should be summarized in a clear and concise table for easy comparison.
| Parameter | (3-Methylpyrrolidin-3-yl)methanamine HCl | Pramipexole | Vanoxerine |
| D2 Receptor Binding (Ki, nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| D2 Receptor Functional Activity (EC50/IC50, nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| DAT Binding (Ki, nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| DAT Uptake Inhibition (IC50, nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
In Vivo Benchmarking: Assessing Physiological and Behavioral Effects
Following in vitro characterization, it is essential to evaluate the compound's effects in a living organism to understand its pharmacokinetic properties and behavioral consequences. Rodent models are widely used for this purpose.[26][27]
Locomotor Activity
Compounds that enhance dopaminergic signaling, such as dopamine agonists and DAT inhibitors, typically increase spontaneous locomotor activity in rodents.[28]
Experimental Protocol: Open Field Test
-
Animal Subjects:
-
Use adult male rats or mice.
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
-
Procedure:
-
Administer the test compound, a comparator (Pramipexole or Vanoxerine), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Place the animal in the center of an open field arena.
-
Record the animal's activity for a set period (e.g., 60 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Antidepressant-like Effects
Some dopaminergic agents exhibit antidepressant-like properties in preclinical models. The forced swim test is a commonly used assay to assess this potential.[29]
Experimental Protocol: Forced Swim Test
-
Animal Subjects:
-
Use adult male mice or rats.
-
-
Procedure:
-
On day 1 (pre-test), place the animals individually in a cylinder of water for 15 minutes.
-
On day 2 (test), administer the test compound, a comparator, or vehicle.
-
After a pre-determined time, place the animals back in the water for a 5-minute test session.
-
Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Presentation: Comparative In Vivo Profile
| Assay | (3-Methylpyrrolidin-3-yl)methanamine HCl | Pramipexole | Vanoxerine |
| Locomotor Activity (Total Distance Traveled) | Experimental Value (e.g., % change from vehicle) | Literature/Experimental Value | Literature/Experimental Value |
| Forced Swim Test (Immobility Time) | Experimental Value (e.g., % change from vehicle) | Literature/Experimental Value | Literature/Experimental Value |
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental design and the underlying biological pathways, the following diagrams are provided in Graphviz DOT language.
Caption: A streamlined workflow for the comprehensive benchmarking of a novel neuropharmacological agent.
Caption: Simplified schematic of a dopaminergic synapse highlighting the targets of comparator agents.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial benchmarking of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride. By systematically comparing its in vitro and in vivo profile to well-characterized therapeutic agents, researchers can gain valuable insights into its potential mechanism of action, potency, and therapeutic relevance.
The data generated from these studies will form a critical foundation for further investigation. Depending on the initial findings, future directions could include:
-
Selectivity Profiling: Assessing the compound's binding affinity and functional activity at other monoamine transporters (serotonin and norepinephrine) and a broader panel of neurotransmitter receptors.
-
In Vivo Microdialysis: Directly measuring the effects of the compound on extracellular dopamine levels in specific brain regions.
-
Advanced Behavioral Models: Employing more complex behavioral paradigms relevant to specific disease states (e.g., models of Parkinson's disease, depression, or addiction).
By following this structured and comparative approach, the scientific community can effectively evaluate the potential of novel chemical entities like (3-Methylpyrrolidin-3-yl)methanamine hydrochloride and accelerate the discovery of new therapeutics for neurological and psychiatric disorders.
References
-
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26). PubMed Central. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). MDPI. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024, May 17). PubMed. [Link]
-
Behavioral Assessment of Antidepressant Activity in Rodents - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
-
Dopamine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Dopamine Agonist: What It Is, Uses, Side Effects & Risks. (2023, May 9). Cleveland Clinic. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
A generalized framework for in vivo detection of dopamine release using positron emission tomography - NIH. (2025, September 19). National Institutes of Health. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PubMed Central. (n.d.). PubMed Central. [Link]
-
Dopamine Agonists - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Structured evaluation of rodent behavioral tests used in drug discovery research. (2025, August 7). Frontiers. [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024, April 8). Frontiers. [Link]
-
Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo | PNAS Nexus | Oxford Academic. (n.d.). Oxford Academic. [Link]
-
New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC. (2025, April 14). PubMed Central. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. (2022, March 17). Frontiers. [Link]
-
(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965. (n.d.). PubChem. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025, July 24). Marin Biologic Laboratories. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. (n.d.). PubMed Central. [Link]
-
Dopamine agonist - Wikipedia. (n.d.). Wikipedia. [Link]
-
Enduring Behavioral Effects of Early Exposure to Methylphenidate in Rats - PubMed. (n.d.). PubMed. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (n.d.). MDPI. [Link]
-
Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK. (2025, May 28). Parkinson's UK. [Link]
-
Development of a Nanomarker for In Vivo Monitoring of Dopamine in Plants | ACS Applied Bio Materials. (2024, July 2). ACS Publications. [Link]
-
Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. (2023, May 9). Cleveland Clinic. [Link]
-
Structured evaluation of rodent behavioral tests used in drug discovery research - Frontiers. (n.d.). Frontiers. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). PubMed Central. [Link]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. (2011, October 1). PubMed. [Link]
-
Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Biocompare. [Link]
-
Evaluation of the Dopaminergic System Using In Vivo PET Imaging and Post-Mortem Analyses in the Context of Mild Neurodegenerative and Neuroinflammatory PD Models | Request PDF. (n.d.). ResearchGate. [Link]
-
Radioligand binding assays and their analysis - PubMed. (n.d.). PubMed. [Link]
-
Psychedelics research in rodents has a behavior problem. (2025, December 21). YouTube. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). MDPI. [Link]
-
Dopamine Agonists. (n.d.). Parkinson's Foundation. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI. (n.d.). MDPI. [Link]
-
Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738. (n.d.). PubChem. [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. (n.d.). PubChem. [Link]
-
[(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID. (n.d.). PubChem. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. A generalized framework for in vivo detection of dopamine release using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 9. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 11. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 14. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 19. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GPCR Signaling Assays [promega.com]
- 21. marinbio.com [marinbio.com]
- 22. biocompare.com [biocompare.com]
- 23. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 24. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 28. Enduring behavioral effects of early exposure to methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Beyond the Ring: A Comparative Performance Review of Indole, Pyrimidine, and Triazole Scaffolds
Executive Summary: The "Privileged" Hierarchy
In modern medicinal chemistry, the selection of a core scaffold is rarely a blank-slate decision. It is an optimization problem balancing three opposing forces: Target Affinity , Physicochemical Properties (LogP/Solubility) , and Metabolic Stability .
This guide objectively compares three "privileged" scaffolds—Indoles , Pyrimidines , and 1,2,3-Triazoles . While Indoles often provide the highest initial binding affinity for GPCRs, they suffer from significant metabolic liabilities. Pyrimidines remain the gold standard for kinase inhibition due to predictable hydrogen bonding patterns. 1,2,3-Triazoles have emerged not just as "click" chemistry linkers, but as metabolically superior bioisosteres for amide bonds.
Comparative Analysis of Scaffolds
A. Indole: The High-Affinity "Liability"
The indole scaffold is ubiquitous in nature (e.g., Tryptophan, Serotonin), making it a "master key" for GPCRs and CNS targets. However, its electron-rich nature makes it a prime target for Cytochrome P450 (CYP) oxidation.
-
Mechanism of Action: The NH moiety acts as a strong H-bond donor, while the
-system engages in stacking interactions (e.g., with Phenylalanine residues in binding pockets). -
The Flaw (C3-Oxidation): The C3 position is highly nucleophilic. Without substitution, CYP enzymes rapidly oxidize this site to an indolenine intermediate, leading to ring opening or polymerization.
-
Optimization Strategy: "Blocking" the C3 position with electron-withdrawing groups (EWGs) like -CN or -F, or bulky alkyl groups, is essential to extend half-life (
).
B. Pyrimidine: The Kinase Workhorse
Pyrimidines are the backbone of kinase inhibitors (e.g., Imatinib, Gefitinib). Their nitrogen atoms mimic the adenine ring of ATP, allowing them to anchor into the hinge region of kinases.
-
Solubility Advantage: Unlike the phenyl ring, the incorporation of nitrogen atoms lowers LogP (lipophilicity) and increases aqueous solubility, a critical parameter for oral bioavailability.
-
Metabolic Profile: Pyrimidines are generally more stable to oxidative metabolism than indoles. However, the C-H positions can still be vulnerable if not substituted.
-
Scaffold Hopping: Replacing a benzene ring with a pyrimidine often resolves "grease ball" (high LogP) issues in lead optimization.
C. 1,2,3-Triazole: The Stable Bioisostere
Often dismissed as merely a synthetic linker, the 1,2,3-triazole is a powerful bioisostere for the amide bond.
-
Amide Mimicry: The 1,4-disubstituted triazole mimics the geometry and dipole of a trans-amide bond but lacks the hydrolytic instability of the peptide bond.
-
Metabolic Fortress: The aromatic triazole ring is virtually inert to hydrolytic cleavage and highly resistant to oxidative metabolism, often dramatically improving the metabolic stability of peptide-like drugs.
-
Dipole Interactions: The strong dipole moment (~5 D) allows for unique electrostatic interactions within the binding pocket that amides cannot access.
Performance Data Summary
The following table summarizes the typical physicochemical profiles of these scaffolds when used as core structural elements.
| Feature | Indole | Pyrimidine | 1,2,3-Triazole |
| Primary Utility | GPCR Ligands, CNS Drugs | Kinase Inhibitors | Linkers, Amide Bioisosteres |
| H-Bond Potential | 1 Donor (NH), | 2 Acceptors (N) | 2-3 Acceptors, Dipole |
| Metabolic Risk | High (C3 Oxidation) | Low/Medium | Very Low (Inert) |
| LogP Contribution | High (Lipophilic) | Low (Hydrophilic) | Moderate (Polar) |
| Synthetic Access | Fischer Indole, Buchwald | Cyclization, Suzuki | CuAAC ("Click") |
| Key Liability | CYP-mediated clearance | Solubility (if fused) | Lack of H-bond donor (vs Amide) |
Decision Logic: Scaffold Selection Workflow
The following diagram illustrates the logical flow for selecting a scaffold based on target class and metabolic requirements.
Figure 1: Decision matrix for scaffold selection based on biological target and required physicochemical optimization.
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic superiority of a Triazole or Pyrimidine over an Indole, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating through the use of internal controls.
Objective
Determine the Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (solution of NADP+, Glucose-6-phosphate, and G6P dehydrogenase).
-
Quench Solution: Acetonitrile (MeCN) containing internal standard (e.g., Tolbutamide).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
Negative Control:[1] Microsomes without NADPH (to rule out chemical instability).
-
Step-by-Step Workflow
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-warm microsomes and NADPH solution to 37°C for 5 minutes.
-
-
Initiation:
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (MeCN + Internal Standard).
-
Centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.[1] Monitor parent ion depletion relative to Internal Standard.
-
Data Calculation
Plot
Assay Visualization
Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.
References
-
Zhang, H., et al. (2024). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.[4][5] Current Topics in Medicinal Chemistry. Link
-
Guan, Q., et al. (2024).[6] Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[6][7][8] Journal of Medicinal Chemistry.[9] Link
-
Pennington, L. D., & Moustakas, D. T. (2018). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.[9] Link
-
Kumari, A., & Singh, R. K. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[10] Future Medicinal Chemistry. Link
-
AxisPharm. (2024). Microsomal Stability Assay Protocol.[1][2][3][11]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unimore.it [iris.unimore.it]
- 8. tandfonline.com [tandfonline.com]
- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
